Tegavivint
Description
Structure
3D Structure
Properties
CAS No. |
1227637-23-1 |
|---|---|
Molecular Formula |
C28H36N4O6S2 |
Molecular Weight |
588.7 g/mol |
IUPAC Name |
N-[3,6-bis[(3,5-dimethylpiperidin-1-yl)sulfonyl]-10-nitrosoanthracen-9-yl]hydroxylamine |
InChI |
InChI=1S/C28H36N4O6S2/c1-17-9-18(2)14-31(13-17)39(35,36)21-5-7-23-25(11-21)28(30-34)26-12-22(6-8-24(26)27(23)29-33)40(37,38)32-15-19(3)10-20(4)16-32/h5-8,11-12,17-20,29,33H,9-10,13-16H2,1-4H3 |
InChI Key |
OMWCXCBGEFHCTN-UHFFFAOYSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H](CN(C1)S(=O)(=O)C2=CC3=C(C=C2)C(=C4C=CC(=CC4=C3N=O)S(=O)(=O)N5C[C@@H](C[C@@H](C5)C)C)NO)C |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC3=C(C=C2)C(=C4C=CC(=CC4=C3N=O)S(=O)(=O)N5CC(CC(C5)C)C)NO)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BC2059; BC-2059; BC 2059; tegavivint; Tegatrabetan, |
Origin of Product |
United States |
Foundational & Exploratory
Tegavivint mechanism of action in cancer cells
An In-Depth Technical Guide to the Mechanism of Action of Tegavivint in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound (also known as BC2059) is a first-in-class small molecule inhibitor of the Wnt/β-catenin signaling pathway, a critical regulator of cell proliferation, differentiation, and survival that is frequently dysregulated in various cancers. Unlike upstream inhibitors that can be associated with significant toxicities, this compound employs a novel, downstream mechanism of action. It selectively targets the interaction between nuclear β-catenin and Transducin Beta-like Protein 1 (TBL1), a key co-factor required for oncogenic gene transcription.[1][2][3] By disrupting this protein-protein interaction, this compound promotes the degradation of nuclear β-catenin, leading to the suppression of Wnt target gene expression, inhibition of tumor cell growth, and induction of apoptosis.[1][4][5] Preclinical and clinical studies have demonstrated its potential in a range of malignancies, including desmoid tumors, osteosarcoma, and hepatocellular carcinoma.[6][7][8]
Core Mechanism of Action: Targeting the β-Catenin/TBL1 Interface
The canonical Wnt signaling pathway culminates in the accumulation and nuclear translocation of β-catenin. In the nucleus, β-catenin forms a complex with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors. This complex, however, requires the recruitment of co-activators to initiate the transcription of oncogenes such as c-Myc, Cyclin D1, and AXIN2.[1][9]
TBL1 and its related protein, TBLR1, are essential components of this transcriptional machinery.[9] TBL1 binds directly to β-catenin, stabilizing it and facilitating the recruitment of the transcriptional apparatus to the promoters of Wnt target genes.[1]
This compound's primary mechanism of action is the direct and selective disruption of the β-catenin-TBL1 interaction.[4][10] Computational modeling and experimental data show that this compound binds to a hydrophobic pocket on TBL1 that is required for its interaction with β-catenin.[10] By occupying this site, this compound sterically hinders the formation of the β-catenin/TBL1 complex. This has two major downstream consequences:
-
Inhibition of Transcription: Without the binding of TBL1, the β-catenin/TCF complex is unable to efficiently recruit transcriptional machinery, thereby silencing the expression of key oncogenes that drive cell proliferation and survival.[1][10]
-
Promotion of β-Catenin Degradation: The disruption of the complex exposes nuclear β-catenin, making it susceptible to proteasomal degradation, which reduces its overall levels within the nucleus.[1][4]
This targeted, downstream approach allows for the specific inhibition of nuclear β-catenin's oncogenic activity without affecting its functions at the cell membrane, which is believed to contribute to this compound's more favorable toxicity profile compared to upstream Wnt pathway inhibitors.[11]
Quantitative Preclinical Data
This compound has demonstrated potent and selective anti-tumor activity across a range of preclinical cancer models.
In Vitro Efficacy
This compound shows marked cytotoxicity against cancer cell lines with dysregulated Wnt/β-catenin signaling, while exhibiting significantly lower effects on normal (wild-type) cells.
| Cell Line / Model | Cancer Type | Key Mutation | IC50 (nM) | Assay / Duration | Reference |
| DT-2F | Desmoid Tumor | CTNNB1 T41A | 47.79 | alamarBlue / 30 days | [11] |
| DT-5F | Desmoid Tumor | CTNNB1 S45F | 148.9 | alamarBlue / 30 days | [11] |
| DT-10F | Desmoid Tumor | CTNNB1 T41A | 284.7 | alamarBlue / 30 days | [11] |
| NDF-α | Normal Fibroblast | Wild-Type | 639.6 | alamarBlue / 30 days | [11] |
| HuMSC | Normal Mesenchymal Stem Cell | Wild-Type | 839.4 | alamarBlue / 30 days | [11] |
| Panel of OS Cell Lines | Osteosarcoma | Various | 19.2 (Median) | CCK-8 / 72 hours | [12] |
| hFOB1.19 | Normal Osteoblast | Wild-Type | >1000 | CCK-8 / 72 hours | [12] |
In Vivo Efficacy
In animal models, this compound effectively suppresses tumor growth, reduces metastasis, and downregulates key Wnt target genes in tumor tissue.
| Animal Model | Cancer Type | Treatment | Outcome | p-value | Reference |
| OS PDX Model | Osteosarcoma | This compound | ↓ β-catenin mRNA expression (to 0.45 vs 1.00) | < 0.001 | [6][12] |
| OS PDX Model | Osteosarcoma | This compound | ↓ ALDH1 mRNA expression (to 0.011 vs 1.00) | < 0.001 | [6][12] |
| OS PDX Model | Osteosarcoma | This compound | ↓ c-Myc mRNA expression (to 0.099 vs 1.00) | < 0.001 | [12] |
| Metastatic OS Model | Osteosarcoma | This compound | 0/5 mice with lung metastasis vs 5/5 in control | N/A | [12] |
Key Experimental Protocols
The mechanism of this compound was elucidated through several key experimental techniques. Detailed methodologies are outlined below.
Co-Immunoprecipitation (Co-IP) for β-Catenin/TBL1 Interaction
This assay is used to demonstrate that this compound disrupts the physical interaction between β-catenin and TBL1.
-
Cell Lysis: Desmoid tumor cells are treated with either vehicle (DMSO) or 100 nM this compound. Cells are then lysed using a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein complexes.
-
Immunoprecipitation: Cell lysates are incubated with a specific anti-β-catenin antibody overnight at 4°C. Protein A/G magnetic beads are added and incubated for 1-2 hours to capture the antibody-protein complexes.
-
Washing and Elution: The beads are washed multiple times with lysis buffer to remove non-specific binding. The bound proteins are then eluted from the beads using a low-pH elution buffer or by boiling in SDS-PAGE loading buffer.
-
Immunoblotting: The whole-cell lysate (input) and the immunoprecipitated eluates are resolved by SDS-PAGE, transferred to a PVDF membrane, and immunoblotted with an anti-TBL1 antibody to detect the amount of TBL1 that was bound to β-catenin. A reduction of TBL1 in the this compound-treated sample indicates disruption of the complex.[13][14]
Cell Viability (IC50 Determination)
This protocol quantifies the dose-dependent effect of this compound on cancer cell survival.
-
Cell Seeding: Osteosarcoma or desmoid tumor cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: A serial dilution of this compound (e.g., 0-10,000 nM) is prepared. The culture medium is replaced with medium containing the various concentrations of the drug.
-
Incubation: Cells are incubated for a specified period (e.g., 72 hours for osteosarcoma, up to 30 days for slow-growing desmoid cells, with media changes).[11][12]
-
Viability Assessment: Reagents such as Cell Counting Kit-8 (CCK-8) or alamarBlue are added to the wells.[11][12] These colorimetric/fluorometric assays measure the metabolic activity of living cells.
-
Data Analysis: The absorbance or fluorescence is measured using a plate reader. Values are normalized to the vehicle-treated control wells, and the half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis.
In Vivo Xenograft Study
This protocol assesses the anti-tumor efficacy of this compound in a living organism.
-
Cell Implantation: An orthotopic model is established by injecting 1 x 10⁶ viable LM7 osteosarcoma cells into the tibia of immunodeficient (e.g., NSG) mice.[12]
-
Tumor Growth: Tumors are allowed to grow until they reach a palpable volume (e.g., ~100 mm³). Tumor volume is measured regularly with calipers.
-
Treatment Administration: Mice are randomized into control and treatment groups. The treatment group receives this compound (e.g., 50 mg/kg) via intraperitoneal (i.p.) injection on a defined schedule. The control group receives a vehicle (e.g., 5% dextrose).[12]
-
Monitoring and Endpoint: Tumor volume and animal well-being are monitored throughout the study. At the study's endpoint, animals are euthanized, and tumors are excised.
-
Downstream Analysis: Excised tumor tissues are processed for further analysis, such as quantitative RT-PCR to measure mRNA levels of Wnt target genes or H&E staining to assess tissue morphology.[12]
Clinical Validation and Pharmacokinetics
This compound has been evaluated in several clinical trials, most notably for desmoid tumors.
| Trial Identifier | Phase | Cancers Studied | Key Findings | Reference |
| NCT03459469 | Phase 1/2a | Desmoid Tumors | Well-tolerated with mostly Grade 1/2 adverse events. Recommended Phase 2 Dose (RP2D) established at 5 mg/kg. | [3][15] |
| NCT03459469 | Phase 1/2a | Desmoid Tumors | Objective Response Rate (ORR) of 25% at the RP2D. Clinical Benefit Rate (CBR) of 82%. | [3][15][16] |
| Phase 1 (pooled) | Desmoid Tumors | Pharmacokinetic analysis showed a median half-life of ~38-43 hours, supporting a once-weekly dosing schedule. | [8][15] | |
| Phase 1/2 | Advanced HCC | CTNNB1 and AXIN1 mutations detected in 33.3% and 20.8% of patients, respectively. | [8] |
The pharmacokinetic profile of this compound shows that plasma concentrations exceed the in vitro IC50 values required for efficacy at clinically relevant doses (4 and 5 mg/kg), confirming that therapeutic levels are achievable in patients.[3][15]
Conclusion
This compound represents a targeted therapeutic strategy that precisely inhibits the oncogenic output of the Wnt/β-catenin pathway. Its unique mechanism of disrupting the β-catenin/TBL1 protein-protein interface provides a downstream point of intervention that has proven effective in preclinical models and clinically well-tolerated. The quantitative data from in vitro and in vivo studies provide a strong rationale for its continued development in cancers characterized by aberrant Wnt/β-catenin signaling. The detailed experimental protocols outlined herein form the basis of its mechanistic validation and offer a framework for future investigations into this class of inhibitors.
References
- 1. Preclinical efficacy of the Wnt/β-catenin pathway inhibitor BC2059 for the treatment of desmoid tumors | PLOS One [journals.plos.org]
- 2. iteriontherapeutics.com [iteriontherapeutics.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | C28H36N4O6S2 | CID 46212391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound and the β-Catenin/ALDH Axis in Chemotherapy-Resistant and Metastatic Osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. onclive.com [onclive.com]
- 9. Combination of Histone Deacetylase Inhibitor Panobinostat (LBH589) with β-Catenin Inhibitor this compound (BC2059) Exerts Significant Anti-Myeloma Activity Both In Vitro and In Vivo [mdpi.com]
- 10. The Small Molecule BC-2059 Inhibits Wingless/Integrated (Wnt)-Dependent Gene Transcription in Cancer through Disruption of the Transducin β-Like 1- β-Catenin Protein Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preclinical efficacy of the Wnt/β-catenin pathway inhibitor BC2059 for the treatment of desmoid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound and the β-Catenin/ALDH Axis in Chemotherapy-Resistant and Metastatic Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preclinical efficacy of the Wnt/β-catenin pathway inhibitor BC2059 for the treatment of desmoid tumors | PLOS One [journals.plos.org]
- 14. researchgate.net [researchgate.net]
- 15. ascopubs.org [ascopubs.org]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to Tegavivint's Molecular Target and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tegavivint (also known as BC2059) is a first-in-class small molecule inhibitor that targets a key downstream component of the canonical Wnt/β-catenin signaling pathway.[1][2] Dysregulation of this pathway is a well-established driver in a multitude of human cancers, making it a prime target for therapeutic intervention. This compound has demonstrated promising preclinical and clinical activity in various malignancies, including desmoid tumors, acute myeloid leukemia (AML), osteosarcoma, and hepatocellular carcinoma (HCC).[2][3][4][5][6] This technical guide provides a comprehensive overview of this compound's molecular target, its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for key assays used in its characterization.
Molecular Target: Transducin Beta-like Protein 1 (TBL1)
The primary molecular target of this compound is Transducin Beta-like Protein 1 (TBL1) .[1][2][3] TBL1 and its closely related homolog, TBL1-related protein 1 (TBLR1), are essential co-activators for nuclear β-catenin.[2][4] In the canonical Wnt signaling pathway, the stabilization and nuclear translocation of β-catenin lead to its association with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors. This complex then recruits co-activators, including TBL1/TBLR1, to initiate the transcription of Wnt target genes that drive cell proliferation, differentiation, and survival.[7][8] TBL1 facilitates the recruitment of the ubiquitin-proteasome machinery to displace transcriptional co-repressors from target gene promoters, thereby enabling transcriptional activation by β-catenin. By binding to TBL1, this compound directly interferes with a critical step in the activation of Wnt-dependent gene transcription.[1][2]
Mechanism of Action
This compound exerts its anti-neoplastic effects by disrupting the protein-protein interaction between nuclear β-catenin and TBL1.[2][4] This disruption prevents the formation of a functional transcriptional activation complex on the promoters of Wnt target genes.[1][9] Consequently, the transcription of oncogenes such as c-Myc and Cyclin D1 is suppressed.[2] The inhibition of the β-catenin/TBL1 interaction leads to the degradation of nuclear β-catenin, further attenuating Wnt signaling.[2][4] This targeted approach is designed to specifically inhibit the oncogenic functions of nuclear β-catenin while potentially avoiding the toxicities associated with broader inhibition of the Wnt pathway at more upstream points.[3][10]
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for this compound, including its in vitro potency in various cancer cell lines and its pharmacokinetic properties observed in clinical trials.
| Cell Line | Cancer Type | IC50 (nM) | Assay Duration | Citation |
| THP1 | Acute Myeloid Leukemia (AML) | 5-16 | 24 hours | [1] |
| KG1 | Acute Myeloid Leukemia (AML) | 5-16 | 24 hours | [1] |
| MOLM14 | Acute Myeloid Leukemia (AML) | 5-16 | 24 hours | [1] |
| MOLM13 | Acute Myeloid Leukemia (AML) | 5-16 | 24 hours | [1] |
| U937 | Acute Myeloid Leukemia (AML) | 5-16 | 24 hours | [1] |
| MV4-11 | Acute Myeloid Leukemia (AML) | 5-16 | 24 hours | [1] |
| OCI-AML3 | Acute Myeloid Leukemia (AML) | 20-100 (cell proliferation) | 48 hours | [2] |
| HL-60 | Acute Myeloid Leukemia (AML) | 20-100 (cell proliferation) | 48 hours | [2] |
| RCH-ACV | Acute Lymphoblastic Leukemia (ALL) | 5-6.5 | Not Specified | [1] |
| NALM6 | Acute Lymphoblastic Leukemia (ALL) | 5-6.5 | Not Specified | [1] |
| REH | Acute Lymphoblastic Leukemia (ALL) | 5-6.5 | Not Specified | [1] |
| SUPB15 | Acute Lymphoblastic Leukemia (ALL) | 5-6.5 | Not Specified | [1] |
| RS4;11 | Acute Lymphoblastic Leukemia (ALL) | 5-6.5 | Not Specified | [1] |
| Various Osteosarcoma Cell Lines | Osteosarcoma | Median of 19.2 | 72 hours | [11] |
| CTNNB1-mutated Desmoid Tumor Cell Lines | Desmoid Tumor | 47.79 - 284.7 | 6 days | [5] |
| Hep T1 | Hepatoblastoma | 60 | 24 hours | [6] |
| Hep G2 | Hepatoblastoma | 40 | 24 hours | [6] |
| HUH-6 | Hepatoblastoma | 30 | 24 hours | [6] |
| HB17 (patient-derived) | Hepatoblastoma | 760 | 24 hours | [6] |
| Parameter | Value | Population | Citation |
| Half-life (t½) | ~43 hours | Patients with advanced hepatocellular carcinoma | [3] |
| Dosing Regimen (Phase 1/2) | Up to 6.5 mg/kg weekly | Patients with advanced hepatocellular carcinoma | [3] |
| Recommended Phase 2 Dose (RP2D) | 5 mg/kg (3 weeks on, 1 week off) | Patients with progressive desmoid tumors | [3] |
Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Demonstrate Disruption of the β-catenin-TBL1 Interaction
This protocol is adapted from methodologies used to study this compound's effect on the β-catenin-TBL1 complex in desmoid tumor cell lines.[5]
Objective: To determine if this compound disrupts the interaction between β-catenin and TBL1 in cancer cells.
Materials:
-
Cancer cell lines (e.g., desmoid tumor cells with CTNNB1 mutations)
-
This compound (BC2059)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors)
-
Anti-β-catenin antibody for immunoprecipitation (IP)
-
Anti-TBL1 antibody for immunoblotting (IB)
-
Anti-β-catenin antibody for immunoblotting (IB)
-
Normal rabbit or mouse IgG (isotype control)
-
Protein A/G magnetic beads
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cancer cells and allow them to adhere and grow to 70-80% confluency.
-
Treat cells with this compound (e.g., 100 nM) or vehicle control (e.g., DMSO) for a specified time (e.g., 24-48 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold Co-IP Lysis Buffer to the cells and incubate on ice for 30 minutes with occasional vortexing.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate:
-
Add Protein A/G magnetic beads to the protein lysate and incubate with rotation for 1 hour at 4°C to reduce non-specific binding.
-
Place the tube on a magnetic rack and collect the supernatant.
-
-
Immunoprecipitation:
-
Add the anti-β-catenin antibody or an isotype control IgG to the pre-cleared lysate.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture and incubate with rotation for another 1-2 hours at 4°C.
-
-
Washing:
-
Place the tubes on a magnetic rack to pellet the beads.
-
Carefully remove and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Co-IP Wash Buffer. After the final wash, remove all residual buffer.
-
-
Elution and Sample Preparation:
-
Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
Briefly centrifuge the tubes and place them on a magnetic rack to pellet the beads.
-
Collect the supernatant containing the eluted proteins.
-
-
Immunoblotting:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-TBL1 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
The membrane can be stripped and re-probed for β-catenin to confirm successful immunoprecipitation.
-
Expected Outcome: In vehicle-treated cells, immunoblotting of the β-catenin immunoprecipitate should show a band for TBL1, indicating an interaction. In this compound-treated cells, the intensity of the TBL1 band should be significantly reduced, demonstrating that this compound disrupts the β-catenin-TBL1 interaction.
TCF/LEF Luciferase Reporter Assay to Measure Wnt Signaling Inhibition
This protocol is based on standard TCF/LEF reporter assays used to quantify the activity of the canonical Wnt signaling pathway.[11][12][13]
Objective: To quantify the inhibitory effect of this compound on Wnt/β-catenin-mediated transcriptional activity.
Materials:
-
HEK293T cells or other suitable cell line
-
TCF/LEF luciferase reporter plasmid (e.g., pGL4.49[luc2P/TCF-LEF RE/Hygro])
-
A constitutively active Renilla luciferase plasmid (for normalization of transfection efficiency)
-
Transfection reagent
-
Wnt3a conditioned medium or recombinant Wnt3a protein
-
This compound
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Plating:
-
One day prior to transfection, seed HEK293T cells into a 96-well white-walled, clear-bottom plate at a density that will result in 70-80% confluency at the time of transfection.
-
-
Transfection:
-
Co-transfect the cells with the TCF/LEF firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Treatment:
-
Approximately 24 hours post-transfection, replace the medium with fresh medium containing either vehicle control or varying concentrations of this compound.
-
After a pre-incubation period with this compound (e.g., 1-2 hours), stimulate the cells with Wnt3a conditioned medium or recombinant Wnt3a protein to activate the Wnt pathway. Include a non-stimulated control.
-
-
Luciferase Assay:
-
After 16-24 hours of stimulation, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer, following the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for differences in transfection efficiency and cell number.
-
Calculate the fold change in Wnt signaling activity by comparing the normalized luciferase activity of the Wnt3a-stimulated cells to that of the unstimulated control cells.
-
Determine the dose-dependent inhibition of Wnt signaling by this compound by plotting the normalized luciferase activity against the concentration of this compound.
-
Expected Outcome: Wnt3a stimulation should lead to a significant increase in luciferase activity in cells transfected with the TCF/LEF reporter. Co-treatment with this compound should result in a dose-dependent decrease in Wnt3a-induced luciferase activity, indicating inhibition of the Wnt/β-catenin signaling pathway.
Visualizations
Signaling Pathway of this compound's Action
Caption: Mechanism of action of this compound in the Wnt/β-catenin signaling pathway.
Experimental Workflow for Co-Immunoprecipitation
Caption: Workflow for Co-Immunoprecipitation to assess this compound's effect.
Experimental Workflow for TCF/LEF Luciferase Reporter Assay
Caption: Workflow for TCF/LEF Luciferase Reporter Assay to quantify Wnt inhibition.
Conclusion
This compound represents a targeted therapeutic strategy aimed at the Wnt/β-catenin signaling pathway through its specific inhibition of the TBL1/β-catenin interaction. The data presented in this guide underscore its potency and mechanism of action across a range of cancer models. The provided experimental protocols offer a framework for researchers to further investigate the pharmacological properties of this compound and similar molecules. As this compound progresses through clinical development, a deeper understanding of its molecular interactions and pharmacodynamics will be crucial for its successful application in oncology.
References
- 1. ashpublications.org [ashpublications.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. onclive.com [onclive.com]
- 4. This compound and the β-Catenin/ALDH Axis in Chemotherapy-Resistant and Metastatic Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical efficacy of the Wnt/β-catenin pathway inhibitor BC2059 for the treatment of desmoid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. texaschildrens.org [texaschildrens.org]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. This compound | C28H36N4O6S2 | CID 46212391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. targetedonc.com [targetedonc.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of Tegavivint
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tegavivint (also known as BC2059) is a first-in-class small molecule inhibitor of the Wnt/β-catenin signaling pathway, a critical regulator of cell proliferation, differentiation, and survival.[1] Aberrant Wnt/β-catenin signaling is a well-established driver of tumorigenesis in a variety of cancers. This compound represents a novel therapeutic strategy by targeting Transducin Beta-like Protein 1 (TBL1), a downstream co-factor in this pathway.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of this compound, intended for researchers and professionals in the field of drug development.
Discovery
This compound was identified through a phenotypic screen for inhibitors of Wnt/β-catenin signaling.[2] This approach focuses on identifying compounds that produce a desired biological effect in cells, in this case, the inhibition of the Wnt pathway, without prior knowledge of the specific molecular target. Subsequent studies identified its direct molecular target as TBL1.[1]
Mechanism of Action
This compound functions by selectively binding to TBL1, a key protein involved in the transcriptional activation of Wnt target genes.[1] In the canonical Wnt pathway, the accumulation of β-catenin in the nucleus leads to its interaction with TCF/LEF transcription factors. TBL1 and its homolog TBLR1 are essential co-activators that bind to β-catenin, facilitating the transcription of oncogenes such as c-Myc and Cyclin D1.
By binding to TBL1, this compound disrupts the interaction between β-catenin and TBL1. This disruption prevents the formation of the active transcriptional complex, leading to the degradation of nuclear β-catenin and the subsequent downregulation of Wnt target gene expression. This targeted approach is designed to inhibit the oncogenic activity of the Wnt pathway while potentially avoiding the toxicities associated with broader inhibition of the pathway.[3]
Synthesis of this compound
The chemical synthesis of this compound has been described in U.S. Patent 8,129,519. The synthesis is a multi-step process starting from anthracene. The general scheme involves the sulfonation of the anthracene core, followed by conversion to the corresponding sulfonyl chlorides, and subsequent reaction with 3,5-dimethylpiperidine. The final steps involve the formation of the dioxime.
While the full detailed protocol from the patent is not publicly available in a step-by-step format, the key transformations are outlined below. Researchers should refer to the full patent documentation for specific reaction conditions and characterization data.
Preclinical Data
In Vitro Activity
This compound has demonstrated potent anti-proliferative activity across a range of cancer cell lines with aberrant Wnt/β-catenin signaling. The half-maximal inhibitory concentration (IC50) values are typically in the nanomolar range.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Desmoid Tumor Lines | [4] | ||
| DT-mutated | Desmoid Tumor | 47.79 - 284.7 | [4] |
| DT-wild-type | Desmoid Tumor | >1000 | [4] |
| Osteosarcoma Lines | [2] | ||
| SaOS-2 | Osteosarcoma | ~19.2 | [2] |
| LM7 | Osteosarcoma | ~19.2 | [2] |
| Hepatocellular Carcinoma Lines | |||
| HepG2 | Hepatocellular Carcinoma | 0.04 µM | [5] |
| HUH-6 | Hepatoblastoma | 0.03 µM | [5] |
| Acute Myeloid Leukemia Lines | |||
| HL-60 | Acute Myeloid Leukemia | 20-100 | [6] |
| OCI-AML3 | Acute Myeloid Leukemia | 20-100 | [6] |
| MV4-11 | Acute Myeloid Leukemia | 20-100 | [6] |
In Vivo Animal Models
This compound has shown significant anti-tumor efficacy in various preclinical xenograft models.
-
Osteosarcoma: In an orthotopic metastatic osteosarcoma xenograft model using LM7 cells, this compound treatment (50 mg/kg, i.p.) resulted in the suppression of primary tumor growth and a reduction in lung metastasis.[2]
-
Hepatocellular Carcinoma (HCC): In preclinical mouse models of β-catenin mutant HCC, this compound decreased the expression of Wnt target genes, enhanced CD3+ T-cell infiltration in liver tumors, and reduced tumor growth and burden.[7]
-
Desmoid Tumors: Preclinical studies in desmoid tumor cell lines and an ex vivo explant model demonstrated that this compound inhibited cell viability, migration, and invasion, particularly in cells with CTNNB1 mutations.[4]
Clinical Studies
This compound has been evaluated in several clinical trials for various cancer indications.
Phase 1 Study in Desmoid Tumors (NCT03459469)
This study evaluated the safety, tolerability, and preliminary efficacy of this compound in patients with progressive, unresectable desmoid tumors.[3][7][8][9][10]
| Parameter | Value | Reference |
| Dosing Regimen | 0.5 - 5 mg/kg IV weekly (3 weeks on, 1 week off) | [10] |
| Recommended Phase 2 Dose (RP2D) | 5 mg/kg | [10] |
| Overall Response Rate (ORR) at RP2D | 25% | [10] |
| 9-month Progression-Free Survival (PFS) at RP2D | 79% | [10] |
| Common Treatment-Related Adverse Events (TRAEs) | Fatigue, headache, nausea (mostly Grade 1-2) | [10] |
Phase 1/2 Study in Advanced Hepatocellular Carcinoma (NCT05797805)
This ongoing trial is assessing this compound in patients with advanced HCC.[7][11][12]
| Parameter | Value | Reference |
| Dosing Regimen | 3 - 12.5 mg/kg IV weekly | [11] |
| Overall Response Rate (ORR) | 11% (all patients), 25% (patients with β-catenin activating mutations) | [11][12] |
| Disease Control Rate (DCR) | 63% (all patients), 88% (patients with β-catenin activating mutations) | [11] |
| Half-life | Approximately 43 hours | [11][12] |
Other Clinical Trials
This compound is also being investigated in other malignancies, including:
-
Acute Myeloid Leukemia (AML) (NCT04874480)[13]
-
Pediatric solid tumors, including lymphomas and desmoid tumors (NCT04851119)[3][6][14][15]
-
Non-small cell lung cancer (NSCLC) (NCT04780568)[16]
Experimental Protocols
The following are generalized protocols for key experiments used in the evaluation of this compound. Researchers should optimize these protocols for their specific experimental conditions.
Cell Viability Assay (CCK-8)
This assay measures cell proliferation and cytotoxicity.[2][11]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Add serial dilutions of this compound or vehicle control (e.g., DMSO) to the wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 48-72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
Western Blot for β-catenin
This technique is used to detect changes in β-catenin protein levels.[1][8][17][18]
-
Sample Preparation: Treat cells with this compound for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an 8-10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against β-catenin (e.g., 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., 1:2000-1:5000 dilution) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Quantitative Real-Time PCR (qPCR)
qPCR is used to measure the expression of Wnt target genes like AXIN2 and c-MYC.[5][19][20][21][22]
-
RNA Extraction: Treat cells with this compound and extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction with cDNA, SYBR Green master mix, and gene-specific primers.
-
Data Analysis: Run the reaction on a real-time PCR system. Analyze the data using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH or β-actin).
Wnt/β-catenin Luciferase Reporter Assay
This assay quantifies the transcriptional activity of the Wnt/β-catenin pathway.[16][23][24][25][26]
-
Transfection: Co-transfect cells with a TCF/LEF-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid.
-
Compound Treatment: After 24 hours, treat the cells with this compound or vehicle control, with or without a Wnt ligand (e.g., Wnt3a).
-
Lysis: After 24-48 hours of treatment, lyse the cells.
-
Luciferase Measurement: Measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating this compound in a subcutaneous xenograft model.[27][28][29]
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., NOD-SCID or NSG).
-
Tumor Growth: Monitor tumor growth by measuring with calipers.
-
Randomization and Treatment: When tumors reach a specified volume (e.g., 100-200 mm³), randomize mice into treatment and control groups. Administer this compound (e.g., via intravenous or intraperitoneal injection) and vehicle control according to the desired dosing schedule.
-
Monitoring: Monitor tumor volume and body weight 2-3 times per week. Observe animals for any signs of toxicity.
-
Endpoint: Euthanize mice when tumors reach the predetermined endpoint size or at the end of the study.
-
Analysis: Excise tumors for weight measurement and further analysis (e.g., histology, western blot, qPCR).
Conclusion
This compound is a promising novel therapeutic agent that targets a key downstream node in the oncogenic Wnt/β-catenin signaling pathway. Its potent preclinical activity and encouraging early clinical trial results in various cancers, particularly those with known β-catenin pathway activation, warrant further investigation. This technical guide provides a foundational understanding of this compound for researchers and clinicians working to advance cancer therapeutics.
References
- 1. bosterbio.com [bosterbio.com]
- 2. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 3. Facebook [cancer.gov]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. neoplasiaresearch.com [neoplasiaresearch.com]
- 6. This compound for the Treatment of Solid Tumors, Lymphomas & Desmoids | Children's Hospital of Philadelphia [chop.edu]
- 7. researchgate.net [researchgate.net]
- 8. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 10. ascopubs.org [ascopubs.org]
- 11. lumiprobe.com [lumiprobe.com]
- 12. onclive.com [onclive.com]
- 13. Phase I Study of this compound (BC-2059) in Patients with Relapsed and Refractory Leukemias [mdanderson.org]
- 14. A Phase 1/2 Study of this compound (IND#156033, NSC#826393) in Children, Adolescents, and Young Adults with Recurrent or Refractory Solid Tumors, Including Lymphomas and Desmoid Tumors | Dana-Farber Cancer Institute [dana-farber.org]
- 15. siteman.wustl.edu [siteman.wustl.edu]
- 16. Wnt Reporter Activity Assay [en.bio-protocol.org]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. Western Blot Protocol | Proteintech Group [ptglab.com]
- 19. Elevated expression of axin2 and hnkd mRNA provides evidence that Wnt/β-catenin signaling is activated in human colon tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. gut.bmj.com [gut.bmj.com]
- 21. origene.com [origene.com]
- 22. europeanreview.org [europeanreview.org]
- 23. benchchem.com [benchchem.com]
- 24. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. protocols.io [protocols.io]
- 26. Wnt Reporter Activity Assay [bio-protocol.org]
- 27. This compound and the β-Catenin/ALDH Axis in Chemotherapy-Resistant and Metastatic Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 28. This compound and the β-Catenin/ALDH Axis in Chemotherapy-Resistant and Metastatic Osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. This compound and the β-catenin/aldh axis in chemotherapy-resist [m3india.in]
The Preclinical Development of Tegavivint: A Technical Guide to a Novel Wnt/β-Catenin Pathway Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tegavivint (formerly known as BC2059) is a first-in-class small molecule inhibitor that targets a novel downstream effector of the canonical Wnt/β-catenin signaling pathway, Transducin Beta-like Protein 1 (TBL1). Aberrant activation of the Wnt/β-catenin pathway is a critical driver in a multitude of human cancers, including desmoid tumors, osteosarcoma, and hepatocellular carcinoma. By selectively disrupting the interaction between nuclear β-catenin and TBL1, this compound promotes the degradation of β-catenin and subsequently downregulates the transcription of key oncogenes such as c-Myc, Cyclin D1, and Survivin. This technical guide provides an in-depth overview of the preclinical studies and development of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms and experimental workflows.
Mechanism of Action: Targeting the β-Catenin/TBL1 Interaction
The canonical Wnt signaling pathway plays a crucial role in embryogenesis and tissue homeostasis. In the absence of a Wnt ligand, a destruction complex composed of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β) phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Upon Wnt ligand binding to its receptor complex, Frizzled (FZD) and Low-density Lipoprotein Receptor-related Protein 5/6 (LRP5/6), the destruction complex is inactivated. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus.
In the nucleus, β-catenin displaces the transcriptional co-repressor Groucho from T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors. The recruitment of co-activators, including TBL1, is essential for the transcription of Wnt target genes. This compound exerts its therapeutic effect by binding to a hydrophobic pocket on TBL1, thereby preventing its interaction with β-catenin.[1] This disruption leads to the degradation of nuclear β-catenin and the suppression of oncogenic gene expression.[1]
Quantitative Preclinical Data
This compound has demonstrated potent anti-tumor activity across a range of cancer cell lines and in vivo models. The following tables summarize the key quantitative data from these preclinical studies.
In Vitro Efficacy: Half-maximal Inhibitory Concentration (IC50)
| Cell Line | Cancer Type | CTNNB1 Mutation | IC50 (nM) | Reference |
| HMPOS | Osteosarcoma | Not Specified | ~20 | |
| Saos-2 | Osteosarcoma | Not Specified | ~25 | |
| U2OS | Osteosarcoma | Not Specified | ~15 | |
| TCCC-OS22 | Osteosarcoma | Not Specified | ~20 | |
| TCCC-OS63 | Osteosarcoma | Not Specified | ~18 | |
| TCCC-OS84 | Osteosarcoma | Not Specified | ~10 | |
| DT-1 | Desmoid Tumor | T41A | 47.79 | [2] |
| DT-2 | Desmoid Tumor | S45F | 114.5 | [2] |
| DT-3 | Desmoid Tumor | T41A | 284.7 | [2] |
| HCC Cell Line Panel | Hepatocellular Carcinoma | Various β-catenin activating mutations | 30 - 200 | [3] |
In Vivo Efficacy: Tumor Growth Inhibition
| Cancer Model | Treatment | Outcome | Reference |
| Osteosarcoma (LM7 orthotopic xenograft) | This compound (daily i.p. injection) | Complete regression of primary tumors and significant reduction in lung metastasis. | |
| Osteosarcoma (PDX model) | This compound | Significant suppression of tumor growth. | |
| Hepatocellular Carcinoma (syngeneic mouse model) | This compound | Significant inhibition of tumor growth compared to vehicle control.[3] | [3] |
| Desmoid Tumor (ex vivo model) | 100 nM of this compound | Decrease in the percentage of viable cells compared to vehicle.[2] | [2] |
Key Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.
Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0 to 10,000 nM) in complete medium for 72 hours.
-
After the incubation period, add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values using non-linear regression analysis.
Co-Immunoprecipitation (Co-IP)
Objective: To demonstrate the disruption of the β-catenin/TBL1 interaction by this compound.
Protocol:
-
Culture cells to 80-90% confluency and treat with this compound or vehicle control for the desired time.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clear the cell lysates by incubating with protein A/G agarose beads.
-
Incubate the pre-cleared lysates with an anti-β-catenin antibody or an isotype control IgG overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads to the antibody-lysate mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Wash the beads extensively with lysis buffer to remove non-specific binding proteins.
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using an anti-TBL1 antibody. A decrease in the TBL1 signal in the this compound-treated sample compared to the control indicates disruption of the β-catenin/TBL1 interaction.
Luciferase Reporter Assay
Objective: To measure the effect of this compound on Wnt/β-catenin signaling activity.
Protocol:
-
Co-transfect cells with a TCF/LEF-responsive luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid expressing Renilla luciferase (for normalization) using a suitable transfection reagent.
-
After 24 hours, treat the transfected cells with this compound or vehicle control, with or without a Wnt agonist (e.g., Wnt3a conditioned media), for an additional 24 hours.
-
Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. A decrease in the normalized luciferase activity in the presence of this compound indicates inhibition of Wnt/β-catenin signaling.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Protocol:
-
Subcutaneously or orthotopically inject cancer cells into immunocompromised mice (e.g., NOD-SCID gamma mice).
-
Allow the tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., via intraperitoneal injection) or vehicle control to the respective groups according to a predetermined dosing schedule.
-
Measure tumor volume using calipers at regular intervals. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
Conclusion
The preclinical data for this compound strongly support its development as a novel therapeutic agent for cancers driven by aberrant Wnt/β-catenin signaling. Its unique mechanism of action, which involves the targeted disruption of the β-catenin/TBL1 interaction, offers a promising strategy to inhibit oncogenic gene transcription with potentially fewer off-target effects compared to inhibitors that act further upstream in the pathway. The potent in vitro and in vivo efficacy demonstrated in desmoid tumors, osteosarcoma, and hepatocellular carcinoma models provides a solid foundation for its ongoing clinical evaluation. This technical guide summarizes the key preclinical findings and provides detailed experimental methodologies to aid researchers and drug development professionals in further exploring the therapeutic potential of this compound and other modulators of the Wnt/β-catenin pathway.
References
Tegavivint: A Technical Guide to the Inhibition of the TBL1-β-Catenin Interaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tegavivint (also known as BC2059) is a first-in-class small molecule inhibitor that targets a critical protein-protein interaction within the canonical Wnt/β-catenin signaling pathway.[1][2] This pathway, when aberrantly activated, is a key driver in numerous cancers. This compound functions by directly binding to Transducin Beta-like Protein 1 (TBL1), thereby disrupting its interaction with β-catenin.[1][2] This guide provides a comprehensive technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological and experimental frameworks.
Introduction: The Wnt/β-Catenin Pathway and the Role of TBL1
The Wnt/β-catenin signaling pathway is integral to embryonic development and adult tissue homeostasis. Its dysregulation is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival. A central event in this pathway is the accumulation and nuclear translocation of β-catenin, which then acts as a transcriptional co-activator by binding to T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors.
Transducin Beta-like Protein 1 (TBL1) and its related protein TBLR1 are essential components for the activation of Wnt/β-catenin target genes.[1] In the nucleus, TBL1 facilitates the recruitment of β-catenin to the promoters of these target genes, a crucial step for displacing co-repressor complexes and initiating transcription. By forming a complex with β-catenin, TBL1 protects it from degradation and ensures its oncogenic activity.[1]
This compound was identified through a cell-based phenotypic screen for inhibitors of nuclear β-catenin activity.[1] Its unique mechanism of action lies in its ability to selectively bind to TBL1, preventing the formation of the TBL1/β-catenin complex.[1][2] This targeted disruption leads to the degradation of nuclear β-catenin and subsequent downregulation of Wnt target genes, such as c-Myc and AXIN2.[3]
Quantitative Data
The following tables summarize the in vitro efficacy of this compound across various cancer cell lines and the pharmacokinetic and clinical response data from a Phase 1 study in patients with desmoid tumors.
Table 1: In Vitro Efficacy of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (nM) | Citation |
| Various Osteosarcoma Cell Lines | Osteosarcoma | Median: 19.2 | [3] |
| Desmoid Tumor Cell Lines (CTNNB1 mutated) | Desmoid Tumor | 47.79 - 284.7 | |
| Hepatocellular Carcinoma Cell Lines | Hepatocellular Carcinoma | 30 - 200 | |
| HL-60 | Acute Myeloid Leukemia | 20 - 100 | |
| OCI-AML3 | Acute Myeloid Leukemia | 20 - 100 | |
| MV4-11 | Acute Myeloid Leukemia | 20 - 100 |
Table 2: Clinical Data from Phase 1 Study in Desmoid Tumors (NCT03459469)
| Parameter | Value | Citation |
| Recommended Phase 2 Dose (RP2D) | 5 mg/kg | [4] |
| Median Half-life | 38 hours | [4] |
| Objective Response Rate (ORR) at RP2D | 25% | [4] |
| 9-month Progression-Free Survival at RP2D | 79% | [4] |
Note: The direct binding affinity (Kd) of this compound to TBL1 is not publicly available at the time of this guide's creation.
Signaling and Experimental Workflow Diagrams
The following diagrams illustrate the Wnt/β-catenin signaling pathway, the mechanism of this compound action, and a typical experimental workflow for characterizing its effects.
References
- 1. This compound and the β-Catenin/ALDH Axis in Chemotherapy-Resistant and Metastatic Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iterion Therapeutics Announces Results from Phase 1 Dose Escalation Study of this compound in Desmoid Tumors to be Presented at the 2022 ASCO Annual Meeting [prnewswire.com]
- 3. iteriontherapeutics.com [iteriontherapeutics.com]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Tegavivint: In Vitro Application Notes and Protocols for Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tegavivint, also known as BC2059, is a novel small molecule inhibitor of the Wnt/β-catenin signaling pathway.[1][2] This pathway is crucial in embryonic development and tissue homeostasis, and its aberrant activation is implicated in the progression of various cancers, including osteosarcoma, hepatoblastoma, and desmoid tumors.[1][3][4] this compound exerts its anti-tumor effects by disrupting the interaction between β-catenin and transducin β-like protein 1 (TBL1), a key component of the Wnt signaling cascade.[1][5] This interference leads to the degradation of nuclear β-catenin, thereby inhibiting the transcription of oncogenic target genes such as c-Myc and Cyclin D1.[1][2] These application notes provide a comprehensive guide for the in vitro use of this compound in cell culture studies, including detailed protocols for assessing its efficacy and mechanism of action.
Mechanism of Action: Wnt/β-catenin Signaling Pathway
This compound specifically targets the interaction between β-catenin and TBL1 in the nucleus.[5] In a dysregulated Wnt pathway, β-catenin accumulates in the nucleus, where it complexes with TCF/LEF transcription factors to drive the expression of genes involved in cell proliferation and survival. TBL1 is essential for the recruitment of the transcriptional co-activator complex to β-catenin. By binding to TBL1, this compound prevents its association with β-catenin, leading to the suppression of Wnt target gene expression and subsequent anti-proliferative effects.[1][5]
Caption: Wnt/β-catenin signaling pathway and the mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the reported half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines.
Table 1: IC50 Values of this compound in Osteosarcoma Cell Lines
| Cell Line | Incubation Time | IC50 (nM) |
| SaOS-2 | 72 hours | ~19.2 (median)[1] |
| LM7 | 72 hours | ~19.2 (median)[1] |
| TCCC-OS63 (PDX-derived) | 72 hours | ~19.2 (median)[1] |
| TCCC-OS84 (PDX-derived) | 72 hours | ~19.2 (median)[1] |
Table 2: IC50 Values of this compound in Hepatoblastoma Cell Lines
| Cell Line | Incubation Time | IC50 (µM) |
| HUH-6 | 24 hours | 0.03[3] |
| Hep T1 | 24 hours | 0.06[3] |
| Hep G2 | 24 hours | 0.04[3] |
| HB17 (patient-derived) | 24 hours | 0.76[3] |
Table 3: IC50 Values of this compound in Desmoid Tumor Cell Lines
| Cell Line (CTNNB1 mutation) | Incubation Time | IC50 (nM) |
| DT-mutated | 6 days | 47.79 - 284.7[6] |
| DT-wild-type | 30 days | > 600[6] |
Experimental Protocols
The following are detailed protocols for common in vitro assays to evaluate the effects of this compound.
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a 10 mM stock solution of this compound in DMSO. For example, for a compound with a molecular weight of 588.74 g/mol , dissolve 5.89 mg in 1 mL of DMSO.[7]
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 3 years.[7] When ready to use, thaw an aliquot and dilute it to the desired final concentrations in cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.
Cell Viability Assay (e.g., CCK-8 or MTT)
This protocol is designed to determine the effect of this compound on cell proliferation and to calculate the IC50 value.
Caption: Workflow for a cell viability assay to assess this compound's efficacy.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined for each cell line to ensure exponential growth throughout the experiment.
-
Adherence: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach.
-
Treatment: The next day, prepare serial dilutions of this compound in complete medium. A typical concentration range to test would be from 1 nM to 10 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).[1]
-
Assay:
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Then, remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
-
Measurement: Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for Protein Expression
This protocol is used to assess the effect of this compound on the expression levels of proteins in the Wnt/β-catenin pathway.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
This compound stock solution
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-β-catenin, anti-c-Myc, anti-Cyclin D1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with this compound at the desired concentrations (e.g., IC50 concentration) for a specified time (e.g., 24 hours).[1]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. The following day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescence substrate and an imaging system. Use a housekeeping protein like GAPDH as a loading control.
-
Analysis: Quantify the band intensities to determine the relative changes in protein expression levels.
Conclusion
This compound is a potent and selective inhibitor of the Wnt/β-catenin signaling pathway with demonstrated in vitro efficacy against a range of cancer cell lines. The protocols provided here offer a framework for researchers to investigate the anti-tumor effects of this compound and to further elucidate its mechanism of action in various cellular contexts. Careful optimization of experimental conditions for specific cell lines is recommended to ensure robust and reproducible results.
References
- 1. This compound and the β-Catenin/ALDH Axis in Chemotherapy-Resistant and Metastatic Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C28H36N4O6S2 | CID 46212391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. texaschildrens.org [texaschildrens.org]
- 4. Therapeutic Potential of Natural Compounds to Modulate WNT/β-Catenin Signaling in Cancer: Current State of Art and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iteriontherapeutics.com [iteriontherapeutics.com]
- 6. Preclinical efficacy of the Wnt/β-catenin pathway inhibitor BC2059 for the treatment of desmoid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
Application Notes and Protocols: Tegavivint in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tegavivint is a potent and selective small molecule inhibitor of the Wnt/β-catenin signaling pathway, a critical pathway implicated in the development and progression of numerous cancers. It functions by disrupting the interaction between β-catenin and transducin beta-like protein 1 (TBL1), leading to the suppression of oncogenic gene transcription.[1][2] These application notes provide a comprehensive overview of the recommended dosage, formulation, and administration protocols for this compound in preclinical mouse xenograft models, based on currently available data.
Mechanism of Action: Wnt/β-catenin Signaling Pathway
This compound exerts its anti-tumor effects by targeting a key downstream interaction in the canonical Wnt/β-catenin signaling pathway. In the absence of Wnt ligands, a destruction complex composed of Axin, APC, GSK3β, and CK1α phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Upon Wnt binding to its receptor Frizzled (FZD) and co-receptor LRP5/6, this destruction complex is inactivated. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus. Nuclear β-catenin then binds to TCF/LEF transcription factors, displacing the transcriptional repressor Groucho and recruiting co-activators like TBL1 to initiate the transcription of target genes involved in proliferation, survival, and metastasis. This compound specifically binds to TBL1, preventing its interaction with β-catenin and thereby inhibiting the transcription of Wnt target genes.[1][2]
Recommended Dosage and Administration
The recommended dosage of this compound in mouse xenograft models can vary depending on the tumor type and the specific experimental design. Based on published studies, a general dosage range can be proposed.
| Parameter | Recommendation | Source |
| Dosage Range | 10 - 50 mg/kg | [2] |
| Administration Route | Intraperitoneal (i.p.) injection | [2] |
| Frequency | Twice weekly | [2] |
| Vehicle | 5% Dextrose in water | [2] |
Note: In one study, a dosage of 50 mg/kg administered daily via i.p. injection led to signs of toxicity (increased body weight and abdominal fluid), which necessitated a dose reduction to 25 mg/kg/day. Researchers should carefully monitor animals for any adverse effects and adjust the dosage accordingly.
Experimental Protocols
This compound Formulation (Nanosuspension)
A preferred formulation for in vivo studies is a nanosuspension to improve bioavailability.
Materials:
-
This compound powder
-
Poloxamer 188
-
Sorbitol
-
Sterile water for injection
Protocol:
-
Prepare a solution of 0.625% Poloxamer 188 and 10% sorbitol in sterile water.
-
Add this compound powder to the solution to a final concentration of 10-25 mg/mL.
-
The mixture should be subjected to high-energy wet milling to create a nanosuspension. The desired particle size is a D50 of less than or equal to 500 nm and a D90 of less than or equal to 1.0 µm.
-
The final nanosuspension should be stored under sterile conditions.
Mouse Xenograft Model and this compound Administration
The following is a generalized protocol for a subcutaneous xenograft model.
Protocol:
-
Cell Culture: Culture the desired cancer cell line under appropriate conditions.
-
Cell Preparation: Harvest cells and resuspend them in a suitable medium (e.g., PBS or serum-free medium) at the desired concentration.
-
Xenograft Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., NOD-SCID or athymic nude mice).
-
Tumor Growth Monitoring: Monitor tumor growth regularly by measuring tumor dimensions with calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration:
-
Prepare the this compound formulation as described above.
-
Administer this compound via intraperitoneal injection at the desired dosage (e.g., 10-50 mg/kg) and schedule (e.g., twice weekly).
-
Administer the vehicle control (e.g., 5% dextrose) to the control group following the same schedule.
-
-
Efficacy and Toxicity Monitoring:
-
Continue to measure tumor volume and body weight regularly throughout the study.
-
Monitor the animals for any signs of toxicity.
-
-
Study Endpoint: At the end of the study (e.g., when tumors in the control group reach a maximum allowable size), euthanize the mice and collect tumors and other relevant tissues for further analysis (e.g., histology, western blotting, qPCR).
In Vivo Efficacy Data
This compound has demonstrated significant anti-tumor efficacy in various mouse xenograft models.
| Xenograft Model | Dosage and Schedule | Key Findings | Source |
| Osteosarcoma (LM7 orthotopic) | 50 mg/kg, i.p., daily (reduced to 25 mg/kg) | Complete regression of primary tumors and significant reduction in lung metastasis. | [2] |
| Osteosarcoma (PDX) | Not specified, i.p., twice weekly | Significantly inhibited tumor growth. | [2] |
| Acute Myeloid Leukemia | Not specified | Preclinical antitumor activity demonstrated. | [2] |
| Multiple Myeloma | Not specified | Preclinical antitumor activity demonstrated. | [2] |
Conclusion
This compound is a promising therapeutic agent with demonstrated preclinical efficacy in various cancer models. The recommended dosage for mouse xenograft studies is in the range of 10-50 mg/kg administered via intraperitoneal injection, typically twice a week. Careful formulation as a nanosuspension is crucial for in vivo delivery. Researchers should optimize the dosage and schedule for their specific model and closely monitor for any potential toxicity. These application notes provide a solid foundation for designing and executing preclinical studies with this compound.
References
How to prepare Tegavivint stock solution for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tegavivint is a potent and selective small molecule inhibitor of the Wnt/β-catenin signaling pathway.[1][2] It functions by disrupting the interaction between β-catenin and the scaffold protein transducin beta-like protein 1 (TBL1), leading to the degradation of nuclear β-catenin and subsequent downregulation of Wnt target gene transcription.[1][3][4][5] Dysregulation of the Wnt/β-catenin pathway is implicated in the progression of various cancers, making this compound a valuable tool for oncology research and drug development.[1][4][6] These application notes provide detailed protocols for the preparation of this compound stock solutions for experimental use.
Mechanism of Action: Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and tissue homeostasis. In the absence of a Wnt ligand, β-catenin is phosphorylated by a destruction complex, leading to its ubiquitination and proteasomal degradation. Upon Wnt binding to its receptor, the destruction complex is inactivated, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, β-catenin interacts with co-activators such as TBL1 to initiate the transcription of target genes involved in cell proliferation and survival. This compound selectively binds to TBL1, preventing its interaction with β-catenin and thereby inhibiting the transcription of oncogenic Wnt target genes.[1][3][5][7]
Quantitative Data Summary
The following table summarizes the key quantitative data for the preparation and use of this compound solutions.
| Parameter | Value | Solvent/Conditions | Source(s) |
| Molecular Weight | 588.74 g/mol | N/A | [4] |
| Solubility | ≥ 50 mg/mL (84.93 mM) | DMSO (fresh, anhydrous) | [3] |
| Insoluble | Water, Ethanol | [4] | |
| Stock Solution Concentration | 10 mM - 50 mM (recommended) | DMSO | [3] |
| Storage of Powder | -20°C for up to 3 years | N/A | [3] |
| Storage of Stock Solution | -80°C for up to 6 months | DMSO | [3] |
| -20°C for up to 1 month | DMSO | [3] | |
| Typical In Vitro Working Concentration | 10 - 100 nM | Cell Culture Medium | [3][6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or light-protecting microcentrifuge tubes
-
Vortex mixer
-
Water bath or sonicator (optional)
-
Calibrated pipettes and sterile filter tips
Procedure:
-
Pre-warming: Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.89 mg of this compound (Molecular Weight = 588.74 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder. For a 10 mM solution, add 1 mL of DMSO to 5.89 mg of this compound.
-
Mixing: Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.
-
Aiding Dissolution (if necessary): If precipitation or incomplete dissolution is observed, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.[3] Visually inspect the solution to ensure no particulates are present.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[3]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol describes the dilution of the this compound stock solution to the final working concentrations for use in cell culture experiments.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes or microcentrifuge tubes
-
Calibrated pipettes and sterile filter tips
Procedure:
-
Thawing: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final working concentrations. It is recommended to perform intermediate dilutions to ensure accuracy.
-
Example for a 100 nM final concentration:
-
Prepare an intermediate dilution by adding 2 µL of the 10 mM stock solution to 1998 µL of cell culture medium to obtain a 10 µM solution.
-
Add 10 µL of the 10 µM intermediate solution to 990 µL of cell culture medium to achieve a final concentration of 100 nM.
-
-
-
Mixing: Gently mix the working solutions by pipetting up and down or by inverting the tube. Avoid vigorous vortexing, which can be detrimental to components in the cell culture medium.
-
Vehicle Control: It is crucial to include a vehicle control in all experiments. The vehicle control should contain the same final concentration of DMSO as the highest concentration of this compound used in the experiment. The final DMSO concentration should ideally not exceed 0.1-0.5% to avoid solvent-induced cellular toxicity.
-
Immediate Use: Use the freshly prepared working solutions immediately to treat cells.
References
- 1. patents.justia.com [patents.justia.com]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound and the β-Catenin/ALDH Axis in Chemotherapy-Resistant and Metastatic Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facebook [cancer.gov]
Administration Routes of Tegavivint in Preclinical Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the administration of Tegavivint, a potent inhibitor of the Wnt/β-catenin signaling pathway, in animal studies. The information compiled herein is based on findings from various preclinical investigations and is intended to guide researchers in designing and executing in vivo experiments.
Introduction
This compound is a small molecule that disrupts the interaction between β-catenin and transducin β-like protein 1 (TBL1), a critical step in the canonical Wnt signaling pathway.[1][2][3][4] This interference leads to the suppression of oncogenic gene transcription, making this compound a promising therapeutic agent for various cancers with aberrant Wnt/β-catenin signaling. Preclinical studies in animal models are crucial for evaluating its efficacy, pharmacokinetics, and safety. This document outlines the established routes of administration and provides detailed protocols to ensure experimental reproducibility.
Signaling Pathway of this compound
This compound exerts its effect by targeting the downstream components of the Wnt/β-catenin pathway. In the canonical pathway, the binding of Wnt ligands to Frizzled receptors and LRP5/6 co-receptors leads to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin forms a complex with TCF/LEF transcription factors and co-activators, including TBL1, to initiate the transcription of target genes involved in cell proliferation and survival. This compound directly binds to TBL1, preventing its association with β-catenin.[1][4] This disruption inhibits the formation of the active transcriptional complex, leading to the downregulation of Wnt target genes and subsequent anti-tumor effects.[1]
Administration Routes and Protocols
The primary routes of administration for this compound in animal studies are intravenous (IV) and intraperitoneal (IP) injections. The choice of administration route often depends on the experimental goals, the animal model, and the formulation of the compound.
Intraperitoneal (IP) Administration
IP injection is a common and effective method for systemic delivery of this compound in rodent models.
Experimental Protocol: Intraperitoneal Injection
-
Animal Models: This protocol is suitable for mice (e.g., NOD-SCID-IL2γ-/-) and rats.
-
This compound Formulation:
-
Vehicle: 5% Dextrose in sterile water.[1]
-
Preparation of Dosing Solution:
-
Aseptically weigh the required amount of this compound powder.
-
Dissolve the powder in the 5% Dextrose vehicle to achieve the desired final concentration (e.g., for a 50 mg/kg dose in a 20g mouse with an injection volume of 100 µL, the concentration would be 10 mg/mL).
-
Ensure the solution is homogenous. Gentle warming or vortexing may be applied if necessary, but stability under these conditions should be verified.
-
-
-
Dosage and Schedule:
-
Injection Procedure:
-
Restrain the animal appropriately. For mice, this can be achieved by scruffing the neck and securing the tail.
-
Locate the injection site in the lower right or left abdominal quadrant to avoid the cecum and bladder.
-
Insert a 25-27 gauge needle at a 10-20 degree angle.
-
Gently aspirate to ensure no fluid or blood is drawn, indicating correct placement in the peritoneal cavity.
-
Inject the this compound solution slowly.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress post-injection.
-
Intravenous (IV) Administration
IV administration allows for direct entry of this compound into the systemic circulation, providing rapid and complete bioavailability.
Experimental Protocol: Intravenous Administration
-
Animal Models: Suitable for mice and rats. Tail vein injection is the most common method.
-
This compound Formulation:
-
Vehicle (Nanosuspension): A formulation containing Poloxamer 188 (a non-ionic surfactant) and sorbitol (a cryoprotectant) in sterile water has been described for a nanosuspension of this compound.[5]
-
Preparation of Dosing Solution (Conceptual Protocol):
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Prepare the aqueous phase containing Poloxamer 188 and sorbitol in sterile water.
-
Under controlled conditions (e.g., using a microfluidizer or sonicator), add the this compound stock solution to the aqueous phase to form a nanosuspension.
-
The final formulation should be sterile-filtered if possible, or prepared under aseptic conditions.
-
Dilute the nanosuspension with a suitable sterile diluent (e.g., 5% Dextrose in water - D5W) to the final desired concentration for injection.[5]
-
-
-
Dosage and Schedule:
-
Injection Procedure:
-
Place the animal in a restraining device that allows for access to the tail.
-
Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Disinfect the injection site with 70% ethanol.
-
Using a 27-30 gauge needle, cannulate one of the lateral tail veins.
-
Inject the this compound solution slowly.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the animal to its cage and monitor for any adverse reactions.
-
Experimental Workflow for In Vivo Efficacy Studies
A typical workflow for assessing the in vivo efficacy of this compound is depicted below. This involves tumor cell implantation, treatment administration, and subsequent analysis of tumor growth and target engagement.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies investigating the effects of this compound.
Table 1: In Vivo Efficacy of this compound in an Osteosarcoma Model
| Parameter | Vehicle Control | This compound Treatment | Statistical Significance | Reference |
| Primary Tumor Growth | Continuous Increase | No palpable tumors after 4 weeks | - | [1] |
| Lung Metastasis | 5 out of 5 animals | 0 out of 5 animals | - | [1] |
Table 2: Downregulation of Wnt/β-catenin Target Genes by this compound in Osteosarcoma PDX Model
| Gene | Mean Relative mRNA Expression (Control Group, 95% CI) | Mean Relative mRNA Expression (this compound Group, 95% CI) | P-value | Reference |
| β-catenin | 1.00 (0.71 to 1.36) | 0.45 (0.36 to 0.52) | < 0.001 | [1][7] |
| ALDH1 | 1.00 (0.68 to 1.22) | 0.011 (0.0012 to 0.056) | < 0.001 | [1][7] |
| CD44 | 1.00 (0.78 to 1.28) | 0.30 (0.21 to 0.38) | < 0.001 | [1] |
| c-Myc | 1.00 (0.71 to 1.36) | 0.45 (0.36 to 0.52) | < 0.001 | [1] |
Conclusion
This compound has demonstrated significant anti-tumor and anti-metastatic activity in preclinical animal models when administered via intraperitoneal or intravenous routes. The protocols and data presented in this document provide a comprehensive resource for researchers planning in vivo studies with this promising Wnt/β-catenin pathway inhibitor. Adherence to detailed and consistent methodologies is paramount for generating reliable and reproducible results. Researchers should always consult and adhere to their institution's animal care and use committee guidelines.
References
- 1. This compound and the β-Catenin/ALDH Axis in Chemotherapy-Resistant and Metastatic Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C28H36N4O6S2 | CID 46212391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. onclive.com [onclive.com]
- 5. patents.justia.com [patents.justia.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound and the β-Catenin/ALDH Axis in Chemotherapy-Resistant and Metastatic Osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Detecting Tegavivint's Effect on β-catenin via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tegavivint is a small molecule inhibitor that targets the Wnt/β-catenin signaling pathway, a critical pathway in both embryonic development and cancer.[1] Dysregulation of this pathway often leads to the accumulation of β-catenin in the nucleus, where it acts as a transcriptional co-activator for genes involved in cell proliferation and survival. This compound disrupts the interaction between β-catenin and Transducin Beta-Like Protein 1 (TBL1), a key component for nuclear β-catenin's activity and stability.[2][3] This disruption promotes the degradation of β-catenin, leading to a reduction in its nuclear levels and subsequent downregulation of its target genes.[3][4] This application note provides a detailed protocol for utilizing Western blot to detect and quantify the effect of this compound on β-catenin protein levels in cancer cell lines.
Signaling Pathway
The canonical Wnt/β-catenin signaling pathway is tightly regulated. In the absence of a Wnt signal, a destruction complex phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. Upon Wnt binding to its receptor, this destruction complex is inhibited. This allows β-catenin to accumulate, translocate to the nucleus, and bind to TCF/LEF transcription factors to activate target gene expression. This compound intervenes by preventing the binding of β-catenin to TBL1 in the nucleus, which facilitates β-catenin's destruction and inhibits the transcription of Wnt target genes.[2][3]
Caption: Wnt/β-catenin signaling pathway and the mechanism of action of this compound.
Experimental Workflow
The general workflow for assessing the effect of this compound on β-catenin levels involves treating cultured cells with the compound, preparing cell lysates, separating proteins by size, transferring them to a membrane, and then probing with specific antibodies to detect β-catenin and a loading control.
Caption: Experimental workflow for Western blot analysis of this compound's effect on β-catenin.
Data Presentation
The following tables summarize the expected quantitative data for the effect of this compound on various cancer cell lines.
Table 1: IC50 Values of this compound in Hepatoblastoma Cell Lines after 24 hours of Treatment.[5]
| Cell Line | IC50 (µM) |
| HUH6 | 0.03 |
| Hep T1 | 0.06 |
| Hep G2 | 0.04 |
| HB17 | 0.76 |
Table 2: Effect of this compound on β-catenin mRNA Expression in Osteosarcoma PDX models.[6]
| Treatment Group | Mean Relative β-catenin mRNA Expression (95% CI) | P-value |
| Control | 1.00 (0.71 to 1.36) | < 0.001 |
| This compound | 0.45 (0.36 to 0.52) |
Experimental Protocols
Materials and Reagents
-
Cell Lines: e.g., Hepatoblastoma (HUH6, Hep T1, Hep G2), Osteosarcoma, or Desmoid tumor cell lines.[3][5][6]
-
This compound: (Appropriate vendor)
-
Cell Culture Medium and Supplements: (Appropriate for the chosen cell line)
-
Phosphate-Buffered Saline (PBS): pH 7.4
-
RIPA Lysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.
-
Protease and Phosphatase Inhibitor Cocktail: (e.g., Halt™ Protease and Phosphatase Inhibitor Cocktail, Thermo Fisher Scientific).[7]
-
BCA Protein Assay Kit
-
4x Laemmli Sample Buffer: 250 mM Tris-HCl pH 6.8, 8% SDS, 40% glycerol, 0.02% bromophenol blue, 20% β-mercaptoethanol.
-
Tris-Glycine SDS-PAGE Gels
-
SDS-PAGE Running Buffer: 25 mM Tris, 192 mM glycine, 0.1% SDS.
-
Transfer Buffer: 25 mM Tris, 192 mM glycine, 20% methanol.
-
PVDF Membrane: 0.45 µm pore size.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[1][8]
-
Primary Antibodies:
-
Secondary Antibodies:
-
Chemiluminescent Substrate (e.g., ECL Western Blotting Substrate)
-
Imaging System: (e.g., ChemiDoc Imaging System, Bio-Rad)
Procedure
1. Cell Culture and Treatment
-
Seed the chosen cancer cell line in appropriate culture dishes and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., based on IC50 values) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 96 hours).[3][5]
2. Cell Lysate Preparation
-
After treatment, place the culture dishes on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with fresh protease and phosphatase inhibitors to the dish (e.g., 1 mL for a 10 cm dish).[7]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[7]
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
4. Sample Preparation for SDS-PAGE
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 1/3 volume of 4x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5-10 minutes.[12]
5. SDS-PAGE and Protein Transfer
-
Load equal amounts of protein (e.g., 20-30 µg) per lane into an SDS-PAGE gel.[8] Include a pre-stained protein ladder.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane. Activate the PVDF membrane in methanol for 1 minute before transfer. Perform a wet transfer at 100V for 60-90 minutes in ice-cold transfer buffer.[1]
6. Immunoblotting
-
After transfer, wash the membrane briefly with TBST.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.[1]
-
Incubate the membrane with the primary anti-β-catenin antibody (e.g., 1:1000 in Blocking Buffer) overnight at 4°C with gentle agitation.[1][10]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:3000 in Blocking Buffer) for 1 hour at room temperature.[1]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Repeat the immunoblotting process for the loading control (e.g., GAPDH or β-actin) on the same membrane after stripping or on a separate gel.
7. Detection and Data Analysis
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the bands using appropriate software (e.g., ImageJ).
-
Normalize the band intensity of β-catenin to the corresponding loading control band intensity for each sample.
-
Compare the normalized β-catenin levels in this compound-treated samples to the vehicle-treated control.
References
- 1. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A General Protocol for Western Blotting Mammalian Cell Lysates [protocols.io]
- 3. Preclinical efficacy of the Wnt/β-catenin pathway inhibitor BC2059 for the treatment of desmoid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biocompare.com [biocompare.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. This compound and the β-Catenin/ALDH Axis in Chemotherapy-Resistant and Metastatic Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. beta-Catenin Antibody | Cell Signaling Technology [cellsignal.com]
- 10. beta-Catenin Antibody (#9562) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 11. Loading Controls for Western Blot | Bio-Techne [bio-techne.com]
- 12. origene.com [origene.com]
Application Notes and Protocols: Utilizing Tegavivint in Osteosarcoma Patient-Derived Xenograft (PDX) Models
Introduction
Osteosarcoma (OS) is the most prevalent primary malignant bone tumor, particularly affecting children and adolescents.[1] Despite aggressive multimodal therapies, the prognosis for patients with metastatic or recurrent disease remains poor, highlighting the urgent need for novel therapeutic strategies.[1] The Wnt/β-catenin signaling pathway is frequently dysregulated in osteosarcoma and has been implicated in tumor progression, metastasis, and chemoresistance.[2][3] Tegavivint is a novel small-molecule inhibitor that disrupts the interaction between β-catenin and transducin beta-like protein 1 (TBL1), a key component of the Wnt signaling pathway, leading to the suppression of downstream target gene expression.[2][4] Preclinical studies have demonstrated the potent anti-tumor activity of this compound in various cancer models, including osteosarcoma.[1][2][4]
These application notes provide a comprehensive overview of the use of this compound in osteosarcoma patient-derived xenograft (PDX) models. PDX models, established by implanting fresh patient tumor tissue into immunodeficient mice, are invaluable tools in preclinical research as they closely recapitulate the heterogeneity and molecular characteristics of the original tumor.[5][6][7] This document outlines the efficacy of this compound, details the experimental protocols for its evaluation in OS PDX models, and visualizes the underlying molecular pathways and experimental workflows.
Data Presentation
In Vitro Efficacy of this compound in Osteosarcoma Cell Lines
This compound has demonstrated significant antiproliferative activity against a panel of osteosarcoma cell lines, including those derived from PDX models.
| Cell Line | Type | IC50 (72h) | Reference |
| 143B | Human OS | Dose-dependent inhibition | [1] |
| SaOS-2 | Human OS | Dose-dependent inhibition | [1] |
| LM7 | Metastatic Human OS | Dose-dependent inhibition | [1] |
| PDX-derived cells | OS PDX | Median IC50 of 19.2 nM | [2] |
| hFOB1.19 | Normal Human Fetal Osteoblasts | Less Sensitive | [2] |
In Vivo Efficacy of this compound in Osteosarcoma PDX Models
Studies using chemoresistant and metastatic OS PDX models have shown the in vivo antitumor activity of this compound.
| PDX Model | Treatment Group | Outcome | Reference |
| Chemo-resistant OS PDX (PDX63) | This compound | Significant suppression of tumor growth | [1] |
| Chemo-resistant OS PDX (PDX63) | This compound + Doxorubicin | Enhanced antitumor activity | [1] |
| Metastatic OS PDX (PDX84) | This compound | Marked reduction in lung metastases | [1] |
| Orthotopic LM7 Model | This compound | Complete regression of primary tumors; Significant reduction in lung metastasis | [1] |
Modulation of Wnt/β-catenin Signaling by this compound in OS PDX Tumors
This compound effectively downregulates the expression of β-catenin and its downstream target genes in OS PDX tumor tissues.
| Gene | Treatment Group | Mean Relative mRNA Expression (vs. Control) | P-value | Reference |
| β-catenin | This compound | 0.45 | < .001 | [2][3] |
| ALDH1 | This compound | 0.011 | < .001 | [2][3] |
| c-Myc | This compound | Significantly downregulated | Not specified | [1] |
Signaling Pathway and Mechanism of Action
This compound targets the canonical Wnt/β-catenin signaling pathway. In the absence of a Wnt ligand, β-catenin is phosphorylated by a destruction complex, leading to its ubiquitination and proteasomal degradation. Upon Wnt binding to its receptor, this destruction complex is inactivated, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, β-catenin interacts with co-activators, including TBL1, to induce the transcription of target genes involved in cell proliferation, survival, and differentiation. This compound disrupts the crucial interaction between β-catenin and TBL1, thereby inhibiting the transcription of Wnt target genes.[4]
Figure 1: Wnt/β-catenin signaling pathway and the mechanism of action of this compound.
Experimental Protocols
Establishment of Osteosarcoma Patient-Derived Xenograft (PDX) Models
The establishment of PDX models is a critical first step for in vivo evaluation of therapeutic agents.[5]
-
Tissue Acquisition: Freshly resected human osteosarcoma tissue is obtained from patients with informed consent.[5]
-
Implantation:
-
Anesthetize immunodeficient mice (e.g., NSG mice).
-
Surgically implant a small fragment (2-3 mm³) of the tumor tissue subcutaneously into the flank of the mouse.[8]
-
-
Monitoring: Monitor the mice for tumor growth. Palpate the implantation site regularly.
-
Passaging: Once the tumor reaches a certain size (e.g., 1000-1500 mm³), euthanize the mouse, excise the tumor, and passage it into new recipient mice for expansion.[6]
Figure 2: Workflow for the establishment and expansion of osteosarcoma PDX models.
In Vivo Efficacy Study of this compound in OS PDX Models
-
Animal Grouping: Once the PDX tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n ≥ 4 per group).
-
Treatment Administration:
-
Control Group: Administer vehicle control (e.g., DMSO).
-
This compound Group: Administer this compound at a predetermined dose and schedule (e.g., daily intraperitoneal injections).
-
Combination Group (Optional): Administer this compound in combination with standard chemotherapy (e.g., doxorubicin).
-
-
Tumor Measurement: Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitoring: Monitor animal body weight and overall health status.
-
Endpoint: Euthanize the mice when tumors reach the maximum allowed size or at the end of the study period.
-
Tissue Collection: Excise the tumors for further analysis (e.g., qPCR, Western blotting, immunohistochemistry).
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
-
RNA Extraction: Extract total RNA from tumor tissues using a suitable kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using gene-specific primers for β-catenin, ALDH1, c-Myc, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Ex Vivo Three-Dimensional (3D) Pulmonary Metastasis Assay
This assay assesses the ability of this compound to inhibit the formation of micro- and macrometastases.[2][3]
-
Cell Seeding: Seed OS cells (e.g., PDX-derived cells) onto a lung extracellular matrix.
-
Treatment: Treat the 3D cultures with this compound or vehicle control.
-
Metastasis Assessment: After a defined period, quantify the formation of micrometastases (small cell clusters) and macrometastases (larger tumor nodules) using imaging techniques.
Conclusion and Future Directions
This compound demonstrates significant preclinical efficacy against osteosarcoma by targeting the Wnt/β-catenin signaling pathway.[2] Its ability to suppress tumor growth and metastasis in patient-derived xenograft models, particularly in chemoresistant and metastatic settings, suggests its potential as a novel therapeutic agent for high-risk osteosarcoma patients.[1][2][3] Further investigation in clinical trials is warranted to evaluate the safety and efficacy of this compound in this patient population.[9][10][11] The use of well-characterized OS PDX models will continue to be instrumental in advancing our understanding of this compound's mechanism of action and in identifying potential biomarkers of response.[12][13][14]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound and the β-Catenin/ALDH Axis in Chemotherapy-Resistant and Metastatic Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and the β-Catenin/ALDH Axis in Chemotherapy-Resistant and Metastatic Osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical efficacy of the Wnt/β-catenin pathway inhibitor BC2059 for the treatment of desmoid tumors | PLOS One [journals.plos.org]
- 5. Establishment of Patient-Derived Xenograft Mouse Model with Human Osteosarcoma Tissues [jove.com]
- 6. Patient Derived Xenografts for Genome-Driven Therapy of Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The First Mouse Model of Primary Osteosarcoma of the Breast - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.chop.edu [research.chop.edu]
- 10. This compound for the Treatment of Solid Tumors, Lymphomas & Desmoids | Children's Hospital of Philadelphia [chop.edu]
- 11. University of California Health Recurrent Osteosarcoma Clinical Trials for 2025 — California [clinicaltrials.ucbraid.org]
- 12. Osteosarcoma PDX-Derived Cell Line Models for Preclinical Drug Evaluation Demonstrate Metastasis Inhibition by Dinaciclib through a Genome-Targeted Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. celprogen.com [celprogen.com]
- 14. Generation and characterization of patient-derived xenografts from patients with osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunoprecipitation of TBL1 and β-catenin with Tegavivint
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tegavivint, a first-in-class small molecule inhibitor, targets the Wnt/β-catenin signaling pathway by selectively disrupting the interaction between β-catenin and Transducin β-like protein 1 (TBL1).[1][2][3] This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is implicated in various cancers.[4][5] this compound binds to TBL1, preventing the formation of the TBL1/β-catenin complex, which in turn leads to the degradation of nuclear β-catenin and subsequent downregulation of Wnt target gene expression.[6][7][8][9] This application note provides detailed protocols for a co-immunoprecipitation (co-IP) assay to investigate the inhibitory effect of this compound on the TBL1 and β-catenin interaction.
Mechanism of Action: Wnt/β-catenin Signaling and this compound Intervention
The canonical Wnt/β-catenin signaling pathway is tightly regulated. In the absence of a Wnt ligand, cytoplasmic β-catenin is phosphorylated by a destruction complex, leading to its ubiquitination and proteasomal degradation.[4][10] Upon Wnt binding to its receptor, this degradation is inhibited, allowing β-catenin to accumulate and translocate to the nucleus.[4][10] In the nucleus, β-catenin interacts with cofactors, including TBL1, to activate the transcription of target genes involved in cell proliferation and survival.[6][11][12] this compound exerts its therapeutic effect by directly interfering with the binding of β-catenin to TBL1 in the nucleus, thereby inhibiting the transcription of oncogenic genes.[2][3][6]
Experimental Protocols
I. Cell Culture and Treatment with this compound
-
Cell Line Selection: Utilize a cell line known to have an active Wnt/β-catenin pathway, such as desmoid tumor cell lines (e.g., DTF8, DTF11) or other cancer cell lines with mutations in CTNNB1 or APC.
-
Cell Seeding: Plate the selected cells in appropriate culture dishes and grow to 70-80% confluency.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with the desired concentration of this compound (e.g., 100 nM) or vehicle (DMSO) as a control.
-
Incubate the cells for a predetermined time (e.g., 24-48 hours) to allow for the disruption of the TBL1/β-catenin interaction.
-
II. Co-Immunoprecipitation (co-IP) Assay
This protocol is adapted from standard co-IP procedures and tailored for the investigation of the TBL1/β-catenin interaction.
A. Materials and Reagents:
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, and freshly added protease inhibitor cocktail.
-
Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.1% NP-40.
-
Elution Buffer: 2x Laemmli sample buffer.
-
Antibodies:
-
Primary antibody for immunoprecipitation (e.g., anti-β-catenin antibody).
-
Primary antibody for Western blotting (e.g., anti-TBL1 antibody and anti-β-catenin antibody).
-
Isotype control IgG (e.g., rabbit IgG or mouse IgG, matching the host species of the IP antibody).
-
-
Beads: Protein A/G magnetic beads.
-
This compound-treated and vehicle-treated cell lysates.
B. Protocol:
-
Cell Lysate Preparation:
-
Wash the treated and control cells with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and incubate on ice for 30 minutes with occasional vortexing.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
-
Pre-clearing the Lysate:
-
To reduce non-specific binding, incubate the protein lysate (e.g., 500 µg - 1 mg) with Protein A/G magnetic beads for 1 hour at 4°C with gentle rotation.
-
Pellet the beads using a magnetic stand and transfer the pre-cleared supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the primary anti-β-catenin antibody (or isotype control IgG) to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation to form the antibody-antigen complex.
-
-
Capture of Immunocomplexes:
-
Add Protein A/G magnetic beads to the lysate-antibody mixture.
-
Incubate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three times with ice-cold wash buffer. After the final wash, carefully remove all residual buffer.
-
-
Elution:
-
Resuspend the beads in 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Pellet the beads and collect the supernatant containing the eluted proteins.
-
III. Western Blot Analysis
-
SDS-PAGE: Separate the eluted proteins and a sample of the input lysate by SDS-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against TBL1 and β-catenin overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
Data Presentation and Analysis
The effect of this compound on the TBL1/β-catenin interaction can be quantified by measuring the band intensities from the Western blot using densitometry software. The amount of co-immunoprecipitated TBL1 is normalized to the amount of immunoprecipitated β-catenin.
Table 1: Example Quantitative Analysis of TBL1 and β-catenin Co-Immunoprecipitation
| Treatment | Input β-catenin (Relative Density) | IP β-catenin (Relative Density) | Co-IP TBL1 (Relative Density) | Normalized Co-IP TBL1 (Co-IP TBL1 / IP β-catenin) | % Reduction in Interaction |
| Vehicle (DMSO) | 1.00 | 1.00 | 1.00 | 1.00 | 0% |
| This compound (100 nM) | 0.98 | 0.95 | 0.35 | 0.37 | 63% |
Note: The data presented in this table is for illustrative purposes and represents a typical outcome of the experiment.
Troubleshooting and Controls
-
Input Control: Always run a sample of the initial cell lysate (input) to verify the presence of both TBL1 and β-catenin before immunoprecipitation.
-
Isotype Control: Use a non-specific IgG of the same isotype as the immunoprecipitating antibody to ensure that the observed interaction is not due to non-specific binding to the antibody or beads.
-
Lysis Buffer: The choice of lysis buffer is critical for preserving protein-protein interactions. A mild, non-ionic detergent like NP-40 is recommended.
-
Washing Steps: Thorough washing is essential to minimize background signal from non-specifically bound proteins.
Conclusion
The co-immunoprecipitation assay detailed in this application note provides a robust method for demonstrating the mechanism of action of this compound in disrupting the TBL1/β-catenin interaction. By following these protocols, researchers can effectively evaluate the efficacy of this compound and similar compounds in targeting the Wnt/β-catenin signaling pathway for therapeutic development.
References
- 1. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 2. This compound and the β-Catenin/ALDH Axis in Chemotherapy-Resistant and Metastatic Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iterion Therapeutics Announces Results from Phase 1 Dose Escalation Study of this compound in Desmoid Tumors to be Presented at the 2022 ASCO Annual Meeting [prnewswire.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. NUCLEAR β-CATENIN INHIBITOR - TBL1 - A Novel Target for Safe & Effective Blockade of the Nuclear β-catenin Signaling Pathway [drug-dev.com]
- 7. ascopubs.org [ascopubs.org]
- 8. iteriontherapeutics.com [iteriontherapeutics.com]
- 9. Facebook [cancer.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. TBL1-TBLR1 and beta-catenin recruit each other to Wnt target-gene promoter for transcription activation and oncogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note: Measuring Downstream Target Engagement of Tegavivint using Quantitative PCR (qPCR)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tegavivint is a first-in-class small molecule inhibitor of the Wnt/β-catenin signaling pathway, a critical pathway in both embryonic development and oncogenesis.[1][2] Aberrant Wnt signaling is implicated in the progression of numerous cancers, including osteosarcoma, desmoid tumors, and hepatocellular carcinoma.[3][4][5] this compound exerts its anti-tumor effects by selectively disrupting the interaction between β-catenin and Transducin Beta-like Protein 1 (TBL1).[1][3][6] This disruption leads to the degradation of nuclear β-catenin, thereby inhibiting the transcription of its downstream target genes.[1][7][8]
This application note provides a detailed protocol for utilizing quantitative Polymerase Chain Reaction (qPCR) to measure the modulation of key downstream targets of this compound. This method allows for the precise quantification of changes in gene expression, providing a robust readout of this compound's biological activity and target engagement in preclinical and clinical research.
Mechanism of Action: Wnt/β-catenin Signaling Pathway and this compound's Intervention
The canonical Wnt/β-catenin signaling pathway is tightly regulated. In the absence of a Wnt ligand, a destruction complex phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Upon Wnt binding to its receptor, this destruction complex is inactivated, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, β-catenin forms a complex with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors and coactivators, including TBL1, to initiate the transcription of target genes that drive cell proliferation, survival, and differentiation.
This compound directly binds to TBL1, preventing its interaction with β-catenin.[1][3][6] This disruption of the β-catenin/TBL1 complex inhibits the transcriptional activity of β-catenin, leading to a decrease in the expression of Wnt target genes.[1][4]
Experimental Protocol: qPCR Analysis of this compound's Downstream Targets
This protocol outlines the steps for treating cells with this compound, isolating RNA, synthesizing cDNA, and performing qPCR to quantify the expression of downstream target genes.
Materials
-
Cell culture reagents (media, serum, antibiotics)
-
This compound (and appropriate vehicle control, e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
DNase I, RNase-free
-
Reverse transcription kit (e.g., SuperScript IV VILO Master Mix, Invitrogen)
-
qPCR master mix (e.g., PowerUp SYBR Green Master Mix, Applied Biosystems)
-
Nuclease-free water
-
Primers for target genes (e.g., c-Myc, Cyclin D1, AXIN2, Survivin, ALDH1) and a reference gene (e.g., GAPDH, ACTB)
Experimental Workflow
Step-by-Step Method
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound and a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 24, 48, 72 hours).
-
-
RNA Extraction:
-
Wash cells with PBS and lyse them directly in the culture dish using the lysis buffer from the RNA extraction kit.
-
Follow the manufacturer's protocol for RNA extraction, including an on-column DNase digestion step to remove any contaminating genomic DNA.
-
Elute the RNA in nuclease-free water.
-
-
RNA Quantification and Quality Control:
-
Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Assess RNA integrity by running an aliquot on a denaturing agarose gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
-
-
cDNA Synthesis (Reverse Transcription):
-
Synthesize cDNA from an equal amount of total RNA (e.g., 1 µg) for each sample using a reverse transcription kit.
-
Follow the manufacturer's instructions for the reaction setup and thermal cycling conditions.
-
The resulting cDNA will serve as the template for the qPCR reaction.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix by combining the qPCR master mix, forward and reverse primers for the gene of interest, nuclease-free water, and the synthesized cDNA template.
-
Set up reactions in triplicate for each sample and each gene (including the reference gene).
-
Include a no-template control (NTC) for each primer set to check for contamination.
-
Perform the qPCR using a real-time PCR instrument with a standard thermal cycling protocol (an example is provided in Table 2).
-
-
Data Analysis:
-
Analyze the qPCR data using the comparative Ct (ΔΔCt) method for relative quantification of gene expression.
-
Normalize the Ct value of the target gene to the Ct value of the reference gene (ΔCt).
-
Calculate the ΔΔCt by subtracting the ΔCt of the control sample from the ΔCt of the treated sample.
-
The fold change in gene expression is calculated as 2-ΔΔCt.
-
Data Presentation
The quantitative data generated from the qPCR experiments should be summarized in a clear and structured format to facilitate comparison between different treatment conditions.
Table 1: Downstream Targets of this compound
| Target Gene | Function in Wnt Pathway | Cancer Type Implication | Reference |
| c-Myc | Proliferation, cell growth | Osteosarcoma, Hepatoblastoma | [3][9][10] |
| Cyclin D1 | Cell cycle progression | Various cancers | [1] |
| Survivin | Inhibition of apoptosis | Various cancers | [1] |
| AXIN2 | Negative feedback regulator | Desmoid tumors | [5][11] |
| ALDH1 | Stem cell marker | Osteosarcoma | [3][9] |
Table 2: Example qPCR Thermal Cycling Protocol (for SYBR Green-based assays)
| Step | Temperature (°C) | Time | Cycles |
| Polymerase Activation | 95 | 2 minutes | 1 |
| Denaturation | 95 | 15 seconds | 40 |
| Annealing/Extension | 60 | 60 seconds | |
| Melt Curve Analysis | 60-95 | Incremental | 1 |
Table 3: Example of Relative Quantification Data
| Treatment | Target Gene | Average Ct | ΔCt (Target - Ref) | ΔΔCt (Treated - Control) | Fold Change (2-ΔΔCt) |
| Vehicle Control | c-Myc | 22.5 | 4.5 | 0 | 1.0 |
| This compound (1 µM) | c-Myc | 24.8 | 6.8 | 2.3 | 0.20 |
| Vehicle Control | AXIN2 | 25.1 | 7.1 | 0 | 1.0 |
| This compound (1 µM) | AXIN2 | 28.3 | 10.3 | 3.2 | 0.11 |
Note: The Ct values presented are for illustrative purposes only and will vary depending on the cell type, experimental conditions, and primer efficiency.
Conclusion
Quantitative PCR is a powerful and sensitive technique for elucidating the mechanism of action of targeted therapies like this compound. By accurately measuring the downregulation of Wnt/β-catenin target genes, researchers can effectively assess the potency and target engagement of this compound in various cancer models. The protocols and guidelines presented in this application note provide a framework for conducting these studies in a reproducible and quantitative manner, ultimately contributing to the advancement of novel cancer therapeutics.
References
- 1. Facebook [cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound and the β-Catenin/ALDH Axis in Chemotherapy-Resistant and Metastatic Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. Preclinical efficacy of the Wnt/β-catenin pathway inhibitor BC2059 for the treatment of desmoid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Iterion Therapeutics Announces Results from Preclinical Study of this compound in Beta-Catenin Mutant Hepatocellular Carcinoma to be Presented at the 34th EORTC-NCI-AACR Symposium 2022 [prnewswire.com]
- 7. ascopubs.org [ascopubs.org]
- 8. Iterion Therapeutics Announces First Patient Dosed in Phase 1b/2a Clinical Trial of this compound in Patients with Advanced Hepatocellular Carcinoma Who Have Failed One or More Systemic Treatments [prnewswire.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. texaschildrens.org [texaschildrens.org]
- 11. Preclinical efficacy of the Wnt/β-catenin pathway inhibitor BC2059 for the treatment of desmoid tumors | PLOS One [journals.plos.org]
Troubleshooting & Optimization
How to improve the stability of Tegavivint in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of Tegavivint in solution. The information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions.
I. This compound Solubility and Formulation
Q1: What is the solubility of this compound in common solvents?
A1: this compound is a poorly water-soluble compound. Its solubility has been determined in various aqueous and organic solvents as summarized in the table below.
| Solvent/System | Solubility | Reference |
| Water (pH 2-10) | < 0.25 µg/mL | [1] |
| DMSO | 334 µg/mL | [1] |
| 50 mg/mL (with sonication and warming to 60°C) | [2] | |
| 100 mg/mL | [3] | |
| Ethanol | 260 µg/mL | [1] |
| Methanol | 299 µg/mL | [1] |
| Acetone | 1 µg/mL | [1] |
| Dichloromethane:Ethanol (1:4) | 1 mg/mL | [1] |
Q2: How can I prepare a stock solution of this compound?
A2: Due to its low aqueous solubility, this compound is typically first dissolved in an organic solvent, most commonly dimethyl sulfoxide (DMSO), to prepare a concentrated stock solution. For instance, a stock solution of 50 mg/mL in DMSO can be prepared, which may require sonication and warming to 60°C to achieve complete dissolution.[2] It is recommended to use freshly opened, anhydrous DMSO as the solvent is hygroscopic and the presence of water can impact solubility.[2][3]
Q3: Are there established formulations for in vitro and in vivo use?
A3: Yes, several formulations have been developed to deliver this compound in experimental settings. These often involve the use of co-solvents to maintain solubility upon dilution in aqueous media. Below are some examples of commonly used formulations.
| Formulation Composition | Final this compound Concentration | Intended Use | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (Suspension) | In vivo (oral, intraperitoneal) | [2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (Suspension) | In vivo | [2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (Clear Solution) | In vivo | [2] |
| Nanosuspension (this compound, Poloxamer 188, Sorbitol) | 25 mg/mL | In vivo (parenteral) | [1] |
II. This compound Stability and Storage
Q4: What are the recommended storage conditions for this compound solutions?
A4: The stability of this compound in solution is dependent on the solvent and storage temperature. For DMSO stock solutions, the following storage conditions are recommended:
To avoid repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into smaller volumes.
A nanosuspension formulation of this compound has been shown to be physically stable, with no significant changes in particle size, for up to 3 months when stored at 5°C and 25°C.
Q5: What are the known degradation pathways for this compound?
A5: Currently, there is limited publicly available information detailing the specific chemical degradation pathways of this compound (e.g., hydrolysis, oxidation, photolysis). However, this compound contains two sulfonamide functional groups. In general, sulfonamide-containing drugs can be susceptible to degradation through cleavage of the S-N and S-C bonds.[4][5] Common degradation products of other sulfonamides can include aniline and sulfanilic acid derivatives.[4] It is important to note that these are general pathways for the chemical class and have not been specifically confirmed for this compound.
III. Troubleshooting Guide
Q6: I am observing precipitation when preparing my this compound solution. What should I do?
A6: Precipitation is a common issue due to this compound's low solubility. Here are some steps to troubleshoot this problem:
-
Ensure complete dissolution of the initial stock: When preparing a DMSO stock, ensure the compound is fully dissolved. Gentle warming (up to 60°C) and sonication can aid in dissolution.[2]
-
Use anhydrous DMSO: Water in DMSO can reduce the solubility of this compound. Use a fresh, unopened bottle of anhydrous DMSO.[2][3]
-
Stepwise addition of co-solvents: When preparing aqueous formulations, add the co-solvents (e.g., PEG300, Tween-80) to the DMSO stock and mix thoroughly before adding the aqueous component (e.g., saline).[2]
-
Consider a different formulation: Depending on your experimental needs, a different solvent system or a nanosuspension might be more suitable. For oil-based formulations, corn oil can be an effective solvent.[2]
Q7: My experimental results are inconsistent. Could this be related to the stability of my this compound solution?
A7: Inconsistent results can indeed be a consequence of solution instability. To address this, consider the following:
-
Storage conditions: Ensure your stock solutions and working solutions are stored at the recommended temperatures and for the appropriate duration. Avoid repeated freeze-thaw cycles.
-
Freshly prepare working solutions: It is best practice to prepare working dilutions fresh from a frozen stock solution for each experiment.
-
pH of the medium: Although this compound's solubility is low across a wide pH range, extreme pH values in your experimental medium could potentially accelerate degradation.
-
Perform a stability check: If you suspect instability, you can perform a simple stability check by comparing the biological activity or chromatographic profile of a freshly prepared solution with one that has been stored for some time.
IV. Experimental Protocols
Q8: How can I prepare a this compound nanosuspension?
A8: A stable nanosuspension of this compound can be prepared for improved bioavailability. While specialized equipment is generally required, the principle involves wet milling of the drug substance in the presence of stabilizers. A patented formulation consists of:
-
This compound: 25 mg/mL
-
Poloxamer 188: 0.625%
-
Sorbitol: 10%
The process involves milling, preferably wet milling, to achieve a particle size with a D50 of less than or equal to 500 nm and a D90 of less than or equal to 1.0 µm.[1]
Q9: How can I perform a stability study of this compound in my solution of interest?
A9: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is required to assess the chemical stability of this compound. While a specific validated method for this compound is not publicly available, a general approach based on methods for similar small molecules can be adapted.
Principle: A stability-indicating HPLC method separates the parent drug from its degradation products, allowing for the quantification of the parent drug over time.
General Protocol Outline:
-
Method Development:
-
Column: A reverse-phase C18 column is a common starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective.
-
Detection: UV detection at a wavelength where this compound has significant absorbance.
-
Optimization: Adjust the gradient, flow rate, and buffer pH to achieve good separation between this compound and any potential degradation products.
-
-
Forced Degradation Studies:
-
To demonstrate the stability-indicating nature of the method, subject this compound solutions to stress conditions to intentionally induce degradation. This helps in identifying the retention times of potential degradation products.
-
Acid/Base Hydrolysis: Incubate the solution with dilute HCl and NaOH.
-
Oxidation: Treat the solution with hydrogen peroxide.
-
Thermal Stress: Heat the solution.
-
Photostability: Expose the solution to UV and visible light.
-
-
Stability Study:
-
Prepare the this compound solution in the desired solvent system.
-
Store aliquots of the solution at different temperatures (e.g., -20°C, 4°C, room temperature).
-
At specified time points (e.g., 0, 24, 48, 72 hours; 1 week; 1 month), analyze the samples by the developed HPLC method.
-
Quantify the peak area of this compound and calculate the percentage remaining compared to the initial time point.
-
V. Visualizations
Caption: Wnt/β-catenin signaling pathway and the mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound solution precipitation issues.
References
- 1. research-portal.uu.nl [research-portal.uu.nl]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development and validation of an LC-MS/MS method for quantifying total and unbound doravirine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C28H36N4O6S2 | CID 46212391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Development and validation of stability indicating assay method for cinitapride in bulk & tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential off-target effects of Tegavivint in preclinical models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Tegavivint in preclinical models. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that selectively targets Transducin Beta-like Protein One (TBL1).[1][2][3] By binding to TBL1, this compound disrupts its interaction with β-catenin, which in turn promotes the degradation of nuclear β-catenin and inhibits the transcription of Wnt/β-catenin target genes such as cyclin D1, c-Myc, and survivin.[4][5][6] This mechanism is designed to specifically target the oncogenic activity of nuclear β-catenin.[3][7]
Q2: Have any off-target effects of this compound been observed in preclinical animal models?
A2: Yes, some off-target effects have been reported in adolescent mouse models. These include a decreased gain in body weight and a reduction in bone density in the spine and femur, which were observed specifically in male mice.[5] However, another study in a genetically engineered mouse model of hepatocellular carcinoma reported no observable off-target effects in the intestinal tissue, an organ that relies on canonical Wnt signaling for maintaining homeostasis.[1]
Q3: What are the common treatment-related adverse events observed in early-phase clinical trials?
A3: In phase 1 clinical trials involving patients with desmoid tumors, this compound was generally well-tolerated.[3][8] The most common treatment-related adverse events were primarily Grade 1-2 and included fatigue, headache, nausea, constipation, decreased appetite, and dysgeusia.[6] Importantly, no dose-limiting toxicities were reported in these studies.[3][7][8]
Q4: Does this compound affect cell viability solely through the inhibition of the Wnt/β-catenin pathway?
A4: There is evidence to suggest that this compound may induce cell death through mechanisms other than direct inhibition of the Wnt/β-catenin pathway. One study has reported that this compound can trigger a non-apoptotic form of cell death in sarcoma cells that is distinct from its effects on Wnt signaling.[9] This suggests a potentially novel mechanism of action that could be considered an off-target or an alternative on-target effect.
Troubleshooting Guides
Issue 1: Unexpected Weight Loss in Male Mice During In Vivo Studies
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Potential Cause: Preclinical studies have shown that this compound can lead to a decreased gain in body weight, particularly in male adolescent mice.[5] The precise mechanism for this observation is not yet fully elucidated but may be an off-target effect.
-
Troubleshooting Steps:
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Monitor Animal Health: Implement rigorous daily monitoring of animal body weight, food and water intake, and overall health status.
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Dose Adjustment: Consider a dose-response study to determine if the effect on body weight is dose-dependent. A lower effective dose might mitigate this side effect.
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Control Groups: Ensure the use of appropriate vehicle control groups to confirm that the weight loss is directly attributable to this compound.
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Pathological Analysis: At the end of the study, perform a thorough necropsy and histopathological analysis of major organs to identify any potential underlying causes for the weight loss.
-
Issue 2: Observed Changes in Bone Density in Preclinical Models
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Potential Cause: Wnt/β-catenin signaling is known to play a role in normal bone development.[5] Inhibition of this pathway by this compound could potentially interfere with bone homeostasis, as suggested by findings of reduced bone density in the spine and femur of male mice in a preclinical study.[5]
-
Troubleshooting Steps:
-
Baseline Bone Density: Establish baseline bone density measurements for all animals before initiating treatment.
-
MicroCT Analysis: Utilize micro-computed tomography (microCT) to quantitatively assess changes in bone volume, trabecular thickness, and other relevant bone morphometry parameters throughout the study.
-
Serum Biomarkers: Monitor serum levels of bone turnover markers (e.g., alkaline phosphatase, osteocalcin, CTX-I) to assess the impact on bone formation and resorption.
-
Age and Sex Considerations: Be mindful that these effects may be more pronounced in younger, developing animals and may exhibit sex-specific differences.[5]
-
Quantitative Data Summary
Table 1: Preclinical Off-Target Effects of this compound in Adolescent NSG Mice
| Parameter | Vehicle Control (Male) | This compound-Treated (Male) | P-value | Reference |
| Change in Body Weight | Normal Gain | Decreased Gain | < 0.05 | [5] |
| Spine Bone Density | Normal | Reduced | = 0.03 | [5] |
| Femur Bone Density | Normal | Reduced | = 0.03 | [5] |
| Femur Bone Length | No significant difference | No significant difference | N/A | [5] |
Table 2: Common Treatment-Related Adverse Events (TRAEs) in Phase I Desmoid Tumor Study (Human)
| Adverse Event | Frequency (≥20% of patients) | Grade | Reference |
| Fatigue | 71% | Mostly 1-2 | [6] |
| Headache | 38% | Mostly 1-2 | [6] |
| Nausea | 33% | Mostly 1-2 | [6] |
| Constipation | 21% | Mostly 1-2 | [6] |
| Decreased Appetite | 21% | Mostly 1-2 | [6] |
| Dysgeusia | 21% | Mostly 1-2 | [6] |
Experimental Protocols
1. Cell Viability (CCK-8) Assay
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Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 0.01 to 100 µM) or vehicle control (DMSO) for 72 hours.
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value using non-linear regression analysis.
-
2. Immunoblot Analysis
-
Objective: To assess the effect of this compound on the protein levels of β-catenin and its downstream target, c-Myc.
-
Procedure:
-
Treat cells with the IC50 dose of this compound for 24 hours.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
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Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against β-catenin, c-Myc, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
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Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
3. Micro-Computed Tomography (MicroCT) for Bone Analysis
-
Objective: To evaluate the effect of this compound on bone morphology in vivo.
-
Procedure:
-
Harvest femurs and spines from vehicle- and this compound-treated mice at the end of the study.
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Fix the bones in 10% neutral buffered formalin.
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Scan the bones using a high-resolution microCT scanner.
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Reconstruct the 3D images and perform analysis on a defined region of interest (e.g., distal femur metaphysis).
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Calculate bone morphometric parameters, including bone volume/total volume (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).
-
Visualizations
Caption: this compound inhibits the Wnt/β-catenin pathway.
Caption: Workflow for preclinical evaluation of this compound.
References
- 1. Iterion Therapeutics Announces Results from Preclinical Study of this compound in Beta-Catenin Mutant Hepatocellular Carcinoma to be Presented at the 34th EORTC-NCI-AACR Symposium 2022 [prnewswire.com]
- 2. targetedonc.com [targetedonc.com]
- 3. Iterion Therapeutics Announces Results from Phase 1 Dose Escalation Study of this compound in Desmoid Tumors to be Presented at the 2022 ASCO Annual Meeting [prnewswire.com]
- 4. Facebook [cancer.gov]
- 5. This compound and the β-Catenin/ALDH Axis in Chemotherapy-Resistant and Metastatic Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Iterion Therapeutics Confirms Safety of this compound Following Completion of Enrollment in Phase 1/2a Expansion Study in Patients with Desmoid Tumors [prnewswire.com]
- 8. targetedonc.com [targetedonc.com]
- 9. researchgate.net [researchgate.net]
Tegavivint-Induced Non-Apoptotic Cell Death: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Tegavivint in experimental settings, with a focus on its non-apoptotic cell death mechanisms.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a first-in-class small molecule inhibitor of the Wnt/β-catenin signaling pathway.[1] It functions by binding to Transducin Beta-like Protein One (TBL1), which disrupts the interaction between β-catenin and TBL1.[2][3] This disruption promotes the degradation of β-catenin, leading to reduced nuclear levels of β-catenin and decreased transcriptional activity of TCF4 (T-cell factor 4), a key transcription factor in the Wnt pathway.[3] Consequently, the expression of Wnt target genes such as c-Myc, Cyclin D1, and survivin is downregulated.[3]
Q2: Does this compound always induce non-apoptotic cell death?
A2: While this compound is notably capable of inducing a unique form of non-apoptotic cell death, some studies have reported apoptosis as the induced cell death modality. For instance, in desmoid tumor cells with CTNNB1 mutations, this compound has been shown to cause apoptosis.[4][5] This suggests that the specific cell death pathway activated by this compound can be context-dependent, potentially influenced by the genetic background of the cancer cells.
Q3: What is the mechanism of this compound-induced non-apoptotic cell death?
A3: Recent findings indicate that this compound can trigger a novel non-apoptotic cell death pathway that is distinct from ferroptosis, necroptosis, and pyroptosis.[6][7][8][9] This unique mechanism is dependent on the lipid metabolic enzyme trans-2,3-enoyl-CoA reductase (TECR).[6][7][8][9] TECR, which is typically involved in the synthesis of very-long-chain fatty acids, appears to mediate this cell death in response to this compound through the production of the saturated long-chain fatty acid, palmitate.[6][9]
Q4: Is the non-apoptotic cell death induced by this compound dependent on its Wnt/β-catenin inhibitory activity?
A4: There is evidence to suggest that the non-apoptotic cell death triggered by this compound can occur independently of its effects on the Wnt/β-catenin signaling pathway.[7][10] Studies have shown that lethal doses of this compound did not consistently reduce the expression of β-catenin target genes before the onset of cell death in certain cancer cell lines.[7]
Q5: What are the known off-target effects of this compound?
A5: Preclinical studies have reported a good safety profile for this compound. For instance, in a murine model of hepatocellular carcinoma, no off-target effects were observed in the intestinal tissue, which relies on canonical Wnt signaling for homeostasis.[1] However, one study in mice noted decreased bone density in male mice treated with this compound.[11] In clinical trials, this compound has been generally well-tolerated, with most treatment-related adverse events being grade 1 or 2.[12][13]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No significant cell death observed after this compound treatment. | Cell line may be resistant. | - Confirm the expression and activity of the Wnt/β-catenin pathway in your cell line. Cells with high β-catenin activity are generally more sensitive.[2] - Assess the expression of TECR, as it is required for the non-apoptotic cell death pathway.[6][7] - Increase the concentration of this compound. The half-maximal inhibitory concentration (IC50) can vary between cell lines.[2] - Extend the treatment duration. |
| Observing apoptotic markers (e.g., caspase activation, apoptotic bodies) instead of non-apoptotic features. | Cell-type specific response. | - The mechanism of cell death can be cell-type dependent. Confirm your findings using multiple assays for apoptosis and non-apoptotic cell death. - Consider that in certain genetic contexts, such as CTNNB1 mutated desmoid tumor cells, this compound has been reported to induce apoptosis.[4][5] |
| Inconsistent results between experiments. | Reagent stability or experimental variability. | - Ensure proper storage and handling of this compound. - Standardize cell seeding density and treatment conditions. - Use a consistent passage number for your cell line, as cellular characteristics can change over time. |
| Difficulty in distinguishing this compound-induced non-apoptotic cell death from other forms of cell death. | Overlapping morphological features. | - Utilize specific inhibitors to rule out other pathways. For example, use ferrostatin-1 to inhibit ferroptosis and necrostatin-1 for necroptosis. This compound-induced cell death is not blocked by these inhibitors.[7] - Morphologically, this compound-induced cell death does not typically show the pronounced cell swelling characteristic of necroptosis or pyroptosis.[7] |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in Osteosarcoma Cell Lines
| Cell Line | IC50 at 72 hours (nM) |
| Various OS cell lines | Median of 19.2 |
| hFOB1.19 (normal human fetal osteoblasts) | Insensitive |
| Data from reference[2] |
Table 2: Clinical Efficacy of this compound in Advanced Hepatocellular Carcinoma (Phase 1/2 Trial)
| Parameter | Overall Population | Patients with β-catenin Activating Mutations |
| Overall Response Rate (ORR) | 11% | 25% |
| Disease Control Rate (DCR) | 63% | 88% |
| Data from reference[12] |
Experimental Protocols
Protocol 1: Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the this compound-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, MTT) to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the signal (luminescence or absorbance) using a plate reader. Normalize the data to the vehicle control to determine the percentage of viable cells. Calculate the IC50 value using appropriate software.
Protocol 2: Western Blot for β-catenin and TBL1
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against β-catenin, TBL1, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits the Wnt/β-catenin signaling pathway.
Caption: this compound induces TECR-dependent non-apoptotic cell death.
Caption: Workflow for assessing cell viability after this compound treatment.
References
- 1. Iterion Therapeutics Announces Results from Preclinical Study of this compound in Beta-Catenin Mutant Hepatocellular Carcinoma to be Presented at the 34th EORTC-NCI-AACR Symposium 2022 [prnewswire.com]
- 2. This compound and the β-Catenin/ALDH Axis in Chemotherapy-Resistant and Metastatic Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Preclinical efficacy of the Wnt/β-catenin pathway inhibitor BC2059 for the treatment of desmoid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical efficacy of the Wnt/β-catenin pathway inhibitor BC2059 for the treatment of desmoid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound triggers TECR-dependent nonapoptotic cancer cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A clinical drug candidate that triggers non-apoptotic cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A clinical drug candidate that triggers non-apoptotic cancer cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound and the β-Catenin/ALDH Axis in Chemotherapy-Resistant and Metastatic Osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. onclive.com [onclive.com]
- 13. ascopubs.org [ascopubs.org]
Preventing precipitation of Tegavivint in cell culture media
Welcome to the technical support center for Tegavivint. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound for cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to ensure the successful integration of this compound into your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A1: this compound is a potent and selective small molecule inhibitor of the Wnt/β-catenin signaling pathway. It functions by disrupting the protein-protein interaction between nuclear β-catenin and Transducin Beta-like Protein 1 (TBL1).[1][2][3][4][5] This disruption prevents the transcription of Wnt target genes, which are often implicated in tumor proliferation and survival.[2][6]
Q2: Why is my this compound precipitating in the cell culture medium? A2: this compound has very low solubility in aqueous solutions. A patent document indicates its solubility in water is less than 0.25 µg/mL across a wide pH range.[7] When a concentrated stock solution, typically made in an organic solvent like DMSO, is diluted into the aqueous environment of cell culture media, the compound can crash out of solution if its solubility limit is exceeded.
Q3: What is the recommended solvent for dissolving this compound? A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound for in vitro cell culture experiments.[8][9][10] It is critical to use anhydrous, high-purity DMSO, as moisture can significantly reduce the solubility of the compound.[8][9]
Q4: What is a typical stock solution concentration for this compound? A4: A common starting stock solution concentration is 10-50 mM in anhydrous DMSO. While solubilities up to 100 mg/mL (~170 mM) in DMSO have been reported, achieving this may require heating and sonication.[9] Preparing a moderately concentrated stock (e.g., 10 mM) is often sufficient and reduces the risk of precipitation in the stock itself.
Q5: How should I store the this compound stock solution? A5: For long-term storage (months to years), the DMSO stock solution should be stored at -20°C or -80°C.[8][10] It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and degrade the compound.
Q6: What is the maximum recommended final concentration of DMSO in my cell culture? A6: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity and off-target effects. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Q7: My compound precipitates even when the final DMSO concentration is low. What else can I do? A7: The method of dilution is critical. Rapidly adding a small volume of concentrated stock into a large volume of media can cause localized high concentrations, leading to precipitation. See the detailed protocol below for the recommended serial dilution and vortexing technique to ensure proper dispersion. The presence of high concentrations of salts or proteins in some media can also reduce solubility.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Precipitate in Stock Solution | 1. Moisture contamination in DMSO. 2. Stock concentration is too high. 3. Incomplete initial dissolution. | 1. Use fresh, anhydrous DMSO.[8][9] 2. Prepare a new, less concentrated stock solution. 3. Gently warm the solution (e.g., 37°C) and/or sonicate in a water bath to aid dissolution.[8][11] |
| Precipitate Forms Immediately Upon Dilution in Media | 1. Poor mixing technique. 2. Final concentration exceeds aqueous solubility. 3. Temperature shock (e.g., adding cold stock to warm media). | 1. Follow the "Protocol for Preparing Working Solution" below. Pre-dilute the stock in a smaller volume of media before adding to the final culture vessel. Ensure rapid mixing. 2. Lower the final working concentration of this compound. 3. Allow all components (media, stock solution) to reach the same temperature (e.g., room temperature or 37°C) before mixing. |
| Precipitate Forms in the Culture Plate Over Time | 1. Compound instability in media at 37°C. 2. Interaction with media components (e.g., serum proteins). | 1. For experiments longer than 24-48 hours, replace the media with a freshly prepared this compound solution daily. 2. Consider reducing the serum concentration in your media if experimentally feasible, or test different types of media. |
Quantitative Data Summary
The following table summarizes the solubility data for this compound.
| Solvent | Reported Solubility | Notes | Source(s) |
| Water (pH 2-10) | < 0.25 µg/mL | Essentially insoluble in aqueous solutions. | [7] |
| DMSO | 334 µg/mL to 100 mg/mL | Solubility is highly dependent on DMSO purity (anhydrous is best) and physical methods like warming and sonication.[8][9] | [7][8][9] |
| Ethanol | ~260 µg/mL | Significantly less soluble than in DMSO. | [7] |
| Methanol | ~299 µg/mL | Significantly less soluble than in DMSO. | [7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
-
Calculate Requirements: this compound has a molecular weight of approximately 588.74 g/mol .[6][12] To make 1 mL of a 10 mM stock solution, you will need 5.89 mg of this compound powder.
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Weigh Compound: Accurately weigh 5.89 mg of this compound and place it in a sterile, conical microcentrifuge tube.
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Add Solvent: Add 1 mL of fresh, anhydrous DMSO to the tube.
-
Dissolve: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, briefly sonicate the tube in a water bath or warm it to 37°C for 5-10 minutes, followed by vortexing.[11] Visually inspect the solution against a light source to ensure no solid particles remain.
-
Aliquot and Store: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile tubes. Store aliquots at -20°C for short-term use or -80°C for long-term storage.[8][10]
Protocol 2: Preparation of a 100 nM Working Solution in Cell Culture Media
This protocol uses a serial dilution method to prevent precipitation when preparing a final working concentration of 100 nM from a 10 mM stock.
-
Prepare Intermediate Dilution:
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Add 998 µL of pre-warmed cell culture medium to a sterile microcentrifuge tube.
-
Add 2 µL of the 10 mM this compound stock solution to the medium. Crucially, pipette the stock solution directly into the liquid and immediately vortex for 10-15 seconds to ensure rapid and thorough mixing. This creates a 20 µM intermediate solution.
-
-
Prepare Final Working Solution:
-
Determine the final volume of media needed for your culture vessel (e.g., 10 mL for a 100 mm dish).
-
Add 5 µL of the 20 µM intermediate solution to the 10 mL of culture medium.
-
Mix thoroughly by gentle inversion or swirling before adding to your cells. This yields a final concentration of 100 nM this compound with a final DMSO concentration of 0.001%, which is well below cytotoxic levels.
-
Visualizations
Caption: Wnt/β-catenin pathway showing this compound's mechanism of action.
Caption: Experimental workflow for preparing this compound solutions.
Caption: Logic diagram for troubleshooting this compound precipitation.
References
- 1. targetedonc.com [targetedonc.com]
- 2. Facebook [cancer.gov]
- 3. This compound and the β-Catenin/ALDH Axis in Chemotherapy-Resistant and Metastatic Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. Iterion Therapeutics Announces Results from Phase 1 Dose Escalation Study of this compound in Desmoid Tumors to be Presented at the 2022 ASCO Annual Meeting [prnewswire.com]
- 6. This compound | C28H36N4O6S2 | CID 46212391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. patents.justia.com [patents.justia.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medkoo.com [medkoo.com]
- 11. researchgate.net [researchgate.net]
- 12. GSRS [precision.fda.gov]
Interpreting conflicting data from Tegavivint studies
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in interpreting data from Tegavivint studies and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: We are observing variable efficacy of this compound across different cancer cell lines in our in-vitro screens. Is this expected?
A1: Yes, variable efficacy of this compound across different tumor types and even within the same cancer type is expected and has been observed in clinical trials. For instance, the overall response rate (ORR) in a Phase 1/2 study for advanced hepatocellular carcinoma (HCC) was 11% in the overall population but increased to 25% in patients with β-catenin activating mutations[1]. In contrast, a Phase 1 study in patients with desmoid tumors showed an ORR of 17% across all dose levels and 25% at the recommended Phase 2 dose[2].
This variability is likely due to the differing reliance of various tumors on the Wnt/β-catenin signaling pathway. Tumors with activating mutations in β-catenin (CTNNB1) or other downstream components may be more sensitive to this compound. We recommend characterizing the Wnt/β-catenin pathway activity in your cell lines to better correlate it with this compound sensitivity.
Q2: A recent publication suggests this compound may induce non-apoptotic cell death. How does this align with its known mechanism as a Wnt/β-catenin inhibitor?
A2: This is an important and evolving area of research. This compound's primary mechanism of action is the inhibition of the interaction between β-catenin and Transducin Beta-like Protein 1 (TBL1), leading to the suppression of Wnt target gene transcription[3][4]. While some preclinical studies have associated this compound's effects with apoptosis[5], emerging evidence suggests it may also trigger a non-apoptotic form of cell death in certain cancer cells[6][7].
This does not necessarily conflict with its role as a Wnt/β-catenin inhibitor. The downstream consequences of potent Wnt pathway inhibition may be context-dependent and could lead to different cellular fates in various cancer types. It is plausible that in some cells, the abrupt cessation of oncogenic Wnt signaling, which is crucial for their survival and proliferation, could trigger a non-apoptotic cell death program. Further investigation into the specific cell death pathways activated by this compound in different experimental models is warranted.
Q3: We are seeing some unexpected toxicities in our animal models that are not widely reported as significant adverse events in human trials. How should we interpret this?
A3: While this compound has been generally well-tolerated in clinical trials with most treatment-related adverse events being Grade 1 or 2, some Grade 3 toxicities have been reported, including hypophosphatemia, stomatitis, increased ALT, diarrhea, and headache[2][8]. In a study on advanced HCC, Grade 3 hyperbilirubinemia, asthenia, and syncope were observed[1]. Preclinical studies in mice have also noted decreased bone density as a potential toxicity[9].
Discrepancies between preclinical and clinical toxicity profiles can arise from differences in species-specific metabolism, drug exposure levels, and the underlying health of the study subjects. It is crucial to carefully monitor for these less common but potentially significant toxicities in your preclinical models. We recommend conducting comprehensive toxicology assessments, including blood chemistry and histopathology, to fully characterize the safety profile of this compound in your specific experimental system.
Troubleshooting Guides
Problem 1: Inconsistent results in our TOPflash reporter assays after this compound treatment.
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Possible Cause 1: Cell Line Variability. The responsiveness of different cell lines to Wnt pathway inhibition can vary.
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Troubleshooting Step: Ensure you are using a cell line with a known active Wnt/β-catenin pathway. If possible, use a cell line with a known β-catenin or APC mutation. Include positive and negative control cell lines in your experiments.
-
-
Possible Cause 2: Reagent Quality. The quality and concentration of this compound, transfection reagents, and reporter plasmids can affect results.
-
Troubleshooting Step: Confirm the purity and concentration of your this compound stock. Use fresh, high-quality transfection reagents and sequence-verified reporter plasmids.
-
-
Possible Cause 3: Assay Timing. The kinetics of Wnt pathway inhibition can vary.
-
Troubleshooting Step: Perform a time-course experiment to determine the optimal duration of this compound treatment for observing a significant reduction in reporter activity.
-
Problem 2: Difficulty correlating in-vitro IC50 values with in-vivo efficacy.
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Possible Cause 1: Pharmacokinetics and Pharmacodynamics (PK/PD). The concentration of this compound reaching the tumor in vivo may not be comparable to the concentrations used in vitro.
-
Possible Cause 2: Tumor Microenvironment. The tumor microenvironment in vivo can influence drug response.
-
Troubleshooting Step: Consider the potential role of the tumor microenvironment in modulating Wnt signaling and this compound efficacy. In some contexts, this compound has been shown to enhance T-cell infiltration, suggesting an interplay with the immune system[10].
-
-
Possible Cause 3: Drug Resistance. Acquired or intrinsic resistance mechanisms can limit in-vivo efficacy.
Data Presentation
Table 1: Summary of this compound Efficacy in Clinical Trials
| Tumor Type | Study Phase | N | Dosing Regimen | Overall Response Rate (ORR) | Disease Control Rate (DCR) | 9-Month Progression-Free Survival (PFS) |
| Desmoid Tumor | Phase 1 | 24 | 0.5 - 5 mg/kg IV weekly (3 weeks on, 1 week off) | 17% (all doses), 25% (at RP2D) | Not Reported | 76% (all pts), 79% (at RP2D)[2] |
| Advanced HCC | Phase 1/2 | 24 | Up to 6.5 mg/kg IV weekly | 11% (overall), 25% (with β-catenin mutations) | 63% (overall), 88% (with β-catenin mutations) | Not Reported[1] |
Table 2: Common Treatment-Related Adverse Events (TRAEs) with this compound
| Adverse Event | Grade 1-2 Frequency | Grade 3 Frequency |
| Fatigue | 71%[2] | - |
| Headache | 38%[2] | <5%[2][8] |
| Nausea | 33%[2] | - |
| Constipation | 21%[2] | - |
| Decreased Appetite | 21%[2] | - |
| Dysgeusia (altered taste) | 21%[2] | - |
| Hyperbilirubinemia | 4.2% (Grade 2)[1] | 8.3%[1] |
| Hypophosphatemia | - | <5%[8] |
| Stomatitis | - | <5%[8] |
| Increased ALT | - | <5%[8] |
Experimental Protocols
TOPflash Reporter Assay for Wnt Pathway Activity
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect cells with a TOPflash reporter plasmid (containing TCF/LEF binding sites upstream of a luciferase gene) and a Renilla luciferase plasmid (as a transfection control) using a suitable lipid-based transfection reagent according to the manufacturer's protocol.
-
This compound Treatment: 24 hours post-transfection, replace the media with fresh media containing this compound at various concentrations or a vehicle control (e.g., DMSO).
-
Lysis and Luciferase Measurement: After the desired treatment duration (e.g., 24-48 hours), lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Express the results as a fold change relative to the vehicle-treated control.
Quantitative Real-Time PCR (qRT-PCR) for Wnt Target Gene Expression
-
Cell Treatment and RNA Extraction: Treat cells with this compound or vehicle control for the desired time. Harvest the cells and extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using SYBR Green or TaqMan probes for Wnt target genes (e.g., AXIN2, c-Myc, Cyclin D1) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Data Analysis: Calculate the relative mRNA expression of the target genes using the ΔΔCt method, normalized to the housekeeping gene and relative to the vehicle-treated control. A downregulation of these genes indicates successful target engagement by this compound[4][5].
Visualizations
Caption: Canonical Wnt/β-catenin signaling pathway and the mechanism of action of this compound.
Caption: General experimental workflow for evaluating this compound efficacy.
Caption: Logical relationships of potentially conflicting data points in this compound studies.
References
- 1. onclive.com [onclive.com]
- 2. ascopubs.org [ascopubs.org]
- 3. Facebook [cancer.gov]
- 4. This compound and the β-Catenin/ALDH Axis in Chemotherapy-Resistant and Metastatic Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical efficacy of the Wnt/β-catenin pathway inhibitor BC2059 for the treatment of desmoid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A clinical drug candidate that triggers non-apoptotic cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. This compound and the β-Catenin/ALDH Axis in Chemotherapy-Resistant and Metastatic Osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Iterion Therapeutics Announces Results from Preclinical Study of this compound in Beta-Catenin Mutant Hepatocellular Carcinoma to be Presented at the 34th EORTC-NCI-AACR Symposium 2022 [prnewswire.com]
- 11. targetedonc.com [targetedonc.com]
- 12. This compound and the β-catenin/aldh axis in chemotherapy-resist [m3india.in]
Is Tegavivint's effect independent of Wnt/β-catenin signaling
Topic: Is Tegavivint's effect independent of Wnt/β-catenin signaling?
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and detailed protocols for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is primarily known as a potent and selective small molecule inhibitor of the canonical Wnt/β-catenin signaling pathway. It functions by disrupting the protein-protein interaction between β-catenin and its coactivator, Transducin Beta-like Protein 1 (TBL1). This interaction is crucial for the transcription of Wnt target genes. By binding to TBL1, this compound prevents the formation of the β-catenin/TBL1 transcriptional complex, leading to the degradation of nuclear β-catenin and subsequent downregulation of oncogenic Wnt target genes like c-Myc and Cyclin D1.
Q2: Is this compound's effect independent of Wnt/β-catenin signaling?
While this compound was developed as a specific inhibitor of Wnt/β-catenin signaling, recent evidence has revealed a novel, Wnt-independent mechanism of action. Studies have shown that this compound can induce a unique form of non-apoptotic cell death in cancer cells.[1][2][3][4] This newly identified mechanism is dependent on the lipid metabolic enzyme trans-2,3-enoyl-CoA reductase (TECR) and the synthesis of the saturated long-chain fatty acid, palmitate.[1][2][3] Therefore, this compound exhibits a dual mechanism of action: one that is dependent on the Wnt/β-catenin pathway and another that is independent of it.
Q3: What are the known off-target effects of this compound?
The most significant known off-target effect of this compound is the induction of TECR-dependent non-apoptotic cell death.[1][2][3] Clinical trial data has also identified several treatment-related adverse events, which could indicate off-target effects in a research setting. These include fatigue, headache, nausea, and hypophosphatemia.[5] Researchers should be aware of these potential effects and design experiments with appropriate controls to distinguish between on-target Wnt inhibition and other cellular responses.
Q4: In which cancer types has this compound shown preclinical or clinical activity?
This compound has demonstrated anti-tumor activity in a range of cancers, particularly those with known mutations in the Wnt/β-catenin pathway. These include desmoid tumors, osteosarcoma, hepatocellular carcinoma, multiple myeloma, acute myeloid leukemia, and non-small cell lung cancer.[6][7][8]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Inconsistent IC50 values across experiments | Cell line instability or passage number variation. | Use cells within a consistent and low passage number range. Regularly perform cell line authentication. |
| Reagent variability (e.g., serum, this compound stock). | Use a single lot of serum and prepare fresh this compound dilutions from a validated stock solution for each experiment. | |
| No effect on Wnt target gene expression | Low or absent Wnt/β-catenin signaling in the cell line. | Confirm basal Wnt pathway activity in your cell line using a TOP/FOP flash reporter assay before starting experiments. |
| Insufficient this compound concentration or incubation time. | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell line. | |
| High background in TOP/FOP flash assay | Over-transfection of reporter plasmids. | Optimize the DNA-to-transfection reagent ratio and the total amount of DNA used. |
| Non-specific activation of the minimal promoter. | Ensure you are calculating the TOP/FOP ratio to normalize for non-specific effects. Consider using a different cell line with lower basal transcriptional activity. | |
| Cell death observed is not apoptotic | Induction of TECR-dependent non-apoptotic cell death. | Investigate markers of non-apoptotic cell death (e.g., membrane permeabilization without caspase activation). Consider using cell lines with varying TECR expression to confirm the mechanism. |
| Off-target cytotoxicity at high concentrations. | Use the lowest effective concentration of this compound that inhibits Wnt signaling to minimize off-target effects. |
Quantitative Data Summary
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay Duration |
| HUH6 | Hepatoblastoma | 30 | 24 hours |
| Hep T1 | Hepatoblastoma | 60 | 24 hours |
| Hep G2 | Hepatoblastoma | 40 | 24 hours |
| HB17 | Hepatoblastoma (Patient-derived) | 760 | 24 hours |
| Various Osteosarcoma Cell Lines | Osteosarcoma | Median of 19.2 | 72 hours |
Data compiled from multiple sources.[9][10] Please refer to the original publications for specific experimental conditions.
Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
This protocol is for determining the IC50 value of this compound in a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Remove the old medium from the cells and add the this compound dilutions and vehicle control to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add the MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
TOP/FOP Flash Luciferase Reporter Assay
This assay measures the effect of this compound on Wnt/β-catenin-mediated transcription.
Materials:
-
HEK293T or other suitable cell line
-
TOP-flash and FOP-flash reporter plasmids
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
This compound
-
Wnt3a conditioned medium (or other Wnt agonist)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Co-transfect cells in a 96-well plate with either TOP-flash or FOP-flash plasmid along with the Renilla luciferase plasmid.
-
After 24 hours, replace the medium with fresh medium containing a Wnt agonist (e.g., Wnt3a conditioned medium) and varying concentrations of this compound or a vehicle control.
-
Incubate for another 24 hours.
-
Lyse the cells and measure firefly and Renilla luciferase activity using a luminometer according to the manufacturer's protocol for the dual-luciferase assay system.
-
Calculate the TOP/FOP ratio by dividing the normalized firefly luciferase activity from TOP-flash transfected cells by that from FOP-flash transfected cells. A decrease in the TOP/FOP ratio in the presence of this compound indicates inhibition of the Wnt/β-catenin pathway.
Co-Immunoprecipitation (Co-IP) of β-catenin and TBL1
This protocol is to confirm that this compound disrupts the interaction between β-catenin and TBL1.
Materials:
-
Cancer cell line with active Wnt signaling
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-β-catenin antibody for immunoprecipitation
-
Anti-TBL1 antibody for western blotting
-
Protein A/G magnetic beads
-
SDS-PAGE and western blotting reagents
Protocol:
-
Treat cells with this compound or a vehicle control for the desired time.
-
Lyse the cells in ice-cold lysis buffer.
-
Pre-clear the cell lysates with protein A/G magnetic beads.
-
Incubate the pre-cleared lysates with an anti-β-catenin antibody overnight at 4°C with gentle rotation.
-
Add protein A/G magnetic beads to pull down the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe for TBL1 using an anti-TBL1 antibody. A reduced amount of TBL1 in the this compound-treated sample compared to the control indicates disruption of the β-catenin-TBL1 interaction.
Visualizations
Caption: Canonical Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
References
- 1. jcancer.org [jcancer.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound and the β-Catenin/ALDH Axis in Chemotherapy-Resistant and Metastatic Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. onclive.com [onclive.com]
- 7. Trials - this compound (BC2059) - LARVOL VERI [veri.larvol.com]
- 8. This compound for the Treatment of Recurrent or Refractory Solid Tumors, Including Lymphomas and Desmoid Tumors | Fred Hutchinson Cancer Center [fredhutch.org]
- 9. biology.stackexchange.com [biology.stackexchange.com]
- 10. WNT-3A–induced β-catenin signaling does not require signaling through heterotrimeric G proteins - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Tegavivint's Engagement with TBL1 in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a small molecule drug candidate reaches and interacts with its intended target within a cell is a critical step in the drug discovery process. This guide provides a comprehensive comparison of methods to validate the cellular target engagement of Tegavivint, a first-in-class inhibitor that disrupts the interaction between β-catenin and Transducin beta-like 1 (TBL1), key components of the Wnt signaling pathway. This guide will objectively compare the performance of various validation methods, provide supporting experimental data, and detail the necessary protocols.
This compound, also known as BC2059, is a small molecule inhibitor that selectively targets the interaction between β-catenin and TBL1.[1][2] This interaction is crucial for the transcriptional activation of Wnt target genes, and its disruption by this compound leads to the suppression of oncogenic signaling in various cancers.[1][2][3] Validating that this compound effectively engages TBL1 within the complex cellular environment is paramount for its development and for understanding its mechanism of action.
Direct Target Engagement Assays
The most direct methods to confirm that this compound binds to TBL1 in cells are Co-immunoprecipitation (Co-IP) and the Cellular Thermal Shift Assay (CETSA).
Co-immunoprecipitation (Co-IP)
Co-IP is a powerful and widely used technique to study protein-protein interactions. In the context of this compound, Co-IP can be used to demonstrate the disruption of the β-catenin-TBL1 interaction. The principle is to immunoprecipitate β-catenin from cell lysates and then probe for the presence of co-precipitated TBL1. A reduction in the amount of TBL1 that pulls down with β-catenin in the presence of this compound indicates that the drug has successfully disrupted their interaction.
A study by Braggio et al. (2022) demonstrated this effect qualitatively in desmoid tumor cell lines. Treatment with 100 nM of this compound (BC2059) for 96 hours led to a marked reduction in the amount of TBL1 co-immunoprecipitated with β-catenin, as visualized by Western Blot.[2]
Table 1: Co-immunoprecipitation Analysis of TBL1-β-catenin Interaction
| Treatment | Cell Line | TBL1 Co-immunoprecipitated with β-catenin (Qualitative) | Reference |
| Vehicle (DMSO) | Desmoid Tumor Cells | Strong band indicating interaction | [2] |
| This compound (100 nM) | Desmoid Tumor Cells | Faint band indicating disruption of interaction | [2] |
Cellular Thermal Shift Assay (CETSA)
CETSA is a method that assesses the thermal stability of a protein in the presence and absence of a ligand. The binding of a small molecule to its target protein often leads to a change in the protein's melting temperature (Tm). An increase in Tm suggests that the ligand is binding to and stabilizing the protein. This assay can be performed in intact cells or cell lysates. While specific CETSA data for this compound's engagement with TBL1 is not yet widely published, it represents a valuable, label-free method to quantify target engagement.
Downstream Target Engagement and Pathway Modulation Assays
Validating the downstream consequences of this compound's engagement with TBL1 provides further evidence of its cellular activity. These methods include measuring the expression of Wnt target genes and utilizing reporter gene assays.
Quantitative Real-Time PCR (qPCR) for AXIN2
AXIN2 is a well-established target gene of the Wnt/β-catenin signaling pathway. Its expression is upregulated upon pathway activation. Inhibition of the TBL1-β-catenin interaction by this compound is expected to decrease the transcription of AXIN2. This can be quantified using qPCR.
A study in osteosarcoma cell lines showed that treatment with this compound led to a significant downregulation of Wnt/β-catenin target genes, including a notable decrease in β-catenin mRNA levels themselves.[3] Another study in desmoid tumor cells demonstrated a significant reduction in AXIN2 mRNA levels after a 48-hour treatment with 100 nM this compound.[2]
Table 2: Effect of this compound on AXIN2 mRNA Expression
| Cell Line | This compound Concentration | Treatment Duration | Fold Change in AXIN2 mRNA | Reference |
| Desmoid Tumor Cells | 100 nM | 48 hours | Significant Decrease (P < 0.001) | [2] |
| Osteosarcoma PDX-derived cells | IC50 (cell line dependent) | Not specified | Significant Decrease in β-catenin mRNA (P < 0.001) | [3] |
TCF/LEF Reporter Assays
T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) are transcription factors that, upon binding with β-catenin, activate the transcription of Wnt target genes. Reporter gene assays, such as the TOP/FOP-Flash assay, utilize a luciferase reporter gene under the control of TCF/LEF response elements. A decrease in luciferase activity in the presence of an inhibitor indicates a disruption of the Wnt signaling pathway.
While direct comparative data for this compound in TCF/LEF reporter assays alongside other Wnt inhibitors is limited in single publications, data for other inhibitors targeting the β-catenin-TCF interaction, such as ICG-001 and PRI-724, are available and can serve as a benchmark for comparison. For example, ICG-001 has been shown to inhibit TCF/LEF-dependent luciferase activity in a dose-dependent manner.
Comparison with Alternative Wnt Pathway Inhibitors
Several other small molecules inhibit the Wnt/β-catenin pathway through different mechanisms. ICG-001 and its derivative PRI-724, for instance, disrupt the interaction between β-catenin and CREB-binding protein (CBP). While also targeting the β-catenin transcriptional complex, their mechanism is distinct from this compound's targeting of the TBL1-β-catenin interaction. A direct comparison of cellular target engagement using the same assays is essential for a thorough evaluation.
Table 3: Cellular Potency of this compound in Cancer Cell Lines
| Cell Line Type | Assay | Endpoint | Potency (IC50/GI50) | Reference |
| Osteosarcoma | Cell Viability | IC50 | 19.2 nM (median) | [3] |
| Hepatocellular Carcinoma | Cytotoxicity | GI50 | 0.03 µM - 0.20 µM | [4] |
Experimental Protocols
Co-immunoprecipitation (Co-IP) Protocol
-
Cell Lysis: Lyse cells treated with this compound or vehicle (DMSO) in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Incubate the cell lysates with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysates with an antibody specific for β-catenin overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against TBL1 and β-catenin.
Quantitative Real-Time PCR (qPCR) for AXIN2
-
RNA Extraction: Extract total RNA from cells treated with this compound or vehicle using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a qPCR master mix, primers specific for AXIN2 and a housekeeping gene (e.g., GAPDH), and the synthesized cDNA.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in AXIN2 expression, normalized to the housekeeping gene.
TCF/LEF Luciferase Reporter Assay
-
Cell Transfection: Co-transfect cells with a TCF/LEF luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).
-
Treatment: Treat the transfected cells with this compound or other Wnt inhibitors at various concentrations.
-
Cell Lysis: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number.
Visualizing the Validation Workflow and Signaling Pathway
To better understand the experimental processes and the underlying biological pathway, the following diagrams are provided.
Wnt/β-catenin signaling pathway and this compound's mechanism of action.
Workflow for Co-immunoprecipitation to validate TBL1-β-catenin disruption.
Logical relationship of methods to validate this compound's cellular engagement.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical efficacy of the Wnt/β-catenin pathway inhibitor BC2059 for the treatment of desmoid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and the β-Catenin/ALDH Axis in Chemotherapy-Resistant and Metastatic Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
Downstream Effects of Tegavivint on c-Myc and Axin2: A Comparative Analysis
For Immediate Release
HOUSTON – A comprehensive analysis of preclinical data confirms the downstream effects of Tegavivint, a first-in-class TBL1 inhibitor, on the key Wnt/β-catenin signaling pathway targets, c-Myc and Axin2. This guide provides a comparative overview of this compound's performance against other Wnt pathway inhibitors, supported by experimental data, for researchers, scientists, and drug development professionals.
This compound selectively disrupts the interaction between β-catenin and Transducin Beta-like Protein 1 (TBL1), leading to a reduction in the transcriptional activity of TCF4 and subsequent downregulation of its target genes, including the proto-oncogene c-Myc and the pathway modulator Axin2.[1] This targeted action has shown promise in various cancer models, including osteosarcoma and desmoid tumors.
Quantitative Comparison of Wnt Pathway Inhibitors
The following table summarizes the quantitative effects of this compound and alternative Wnt pathway inhibitors on the expression of c-Myc and Axin2.
| Inhibitor | Target | Mechanism of Action | Effect on c-Myc | Effect on Axin2 | Cell Line/Model | Reference |
| This compound | TBL1/β-catenin interaction | Disrupts the interaction between β-catenin and TBL1, leading to decreased TCF4 transcriptional activity. | mRNA reduction: Mean relative expression of 0.099 vs 1.00 in control. | Downregulation of mRNA and protein levels confirmed. | Osteosarcoma cells (c-Myc); Desmoid tumor cells (Axin2) | [1] |
| PRI-724 | CBP/β-catenin interaction | Inhibits the interaction between β-catenin and its coactivator CBP. | Protein reduction confirmed. | Not specified in the provided results. | Melanoma cells | |
| IWR-1 | Tankyrase (TNKS1/2) | Stabilizes Axin2 by inhibiting Tankyrase, leading to enhanced β-catenin degradation. | Not specified in the provided results. | Decreased transcription confirmed. | Colorectal cancer cells | [2] |
| IWP-2 | Porcupine (PORCN) | Inhibits the O-acyltransferase Porcupine, preventing Wnt ligand palmitoylation and secretion. | Downregulation of mRNA confirmed. | Not specified in the provided results. | Porcine SCNT embryos | [3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Wnt/β-catenin signaling pathway with the points of intervention for each inhibitor and a general workflow for assessing the downstream effects of these compounds.
References
- 1. apexbt.com [apexbt.com]
- 2. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IWP2 impairs the development of porcine somatic cell nuclear transfer embryos via Wnt signaling pathway inactivation - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vivo Comparison of Wnt/β-Catenin Pathway Inhibitors: Tegavivint vs. PRI-724
For researchers, scientists, and drug development professionals, this guide provides an objective in vivo comparison of two prominent inhibitors of the Wnt/β-catenin signaling pathway: Tegavivint and PRI-724. This analysis is based on available preclinical and clinical data to inform research and development decisions.
The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation, differentiation, and motility. Its aberrant activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. This compound and PRI-724 are two small molecule inhibitors that have shown promise in preclinical and clinical studies by targeting this pathway at different points. This guide summarizes their in vivo performance, mechanisms of action, and experimental protocols.
Comparative Data Summary
The following table summarizes the key in vivo characteristics and performance of this compound and PRI-724 based on published studies.
| Feature | This compound (BC2059) | PRI-724 (Foscenvivint) |
| Target | Disrupts the interaction between β-catenin and Transducin Beta-like Protein 1 (TBL1).[1][2][3][4][5][6] | Inhibits the interaction between β-catenin and CREB-binding protein (CBP).[7][8][9][10] |
| Mechanism of Action | Promotes the degradation of nuclear β-catenin, thereby preventing the transcription of Wnt target genes.[1][2][3] | Selectively blocks β-catenin/CBP-mediated transcription, while not affecting β-catenin/p300 interaction.[9][10] |
| In Vivo Models | Osteosarcoma (orthotopic and PDX models), hepatocellular carcinoma (GEMM), desmoid tumors, acute myeloid leukemia, multiple myeloma.[1][6][11] | Germ cell tumors (xenograft), colon cancer (xenograft), liver fibrosis (transgenic mice), pulmonary fibrosis (bleomycin-induced), pancreatic cancer.[7][8][9] |
| Reported Efficacy | Complete regression of primary tumors and significant reduction in lung metastasis in osteosarcoma models.[11] Inhibited tumor growth and reduced tumor burden in hepatocellular carcinoma.[6] | Significantly inhibited the growth of germ cell tumor xenografts.[7] Reduced liver fibrosis in a mouse model.[8] |
| Observed Toxicities | Generally well-tolerated in clinical trials with no dose-limiting toxicities reported in a Phase 1 study for desmoid tumors.[5][12] Some preclinical studies noted decreased bone density in male mice.[1] | Acceptable toxicity profile in a Phase 1 clinical trial, with one dose-limiting toxicity of grade 3 reversible hyperbilirubinemia.[9] |
| Clinical Development | Active in Phase 1 and 2 clinical trials for solid tumors, lymphomas, desmoid tumors, hepatocellular carcinoma, and non-small cell lung cancer.[13] | Has undergone Phase 1 and 2 clinical trials for solid tumors, pancreatic cancer, and liver cirrhosis.[7][14] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative in vivo experimental protocols for this compound and PRI-724 as described in the literature.
This compound in an Orthotopic Osteosarcoma Xenograft Model
This protocol is based on studies investigating the in vivo efficacy of this compound in osteosarcoma.[1][11]
-
Cell Culture and Preparation: Human osteosarcoma cell lines (e.g., LM7) are cultured in appropriate media. For in vivo injection, cells are harvested, washed, and resuspended in a suitable buffer like PBS.
-
Animal Model: Immunocompromised mice, such as NOD-SCID IL2Rgamma null (NSG) mice, are used to prevent graft rejection.
-
Tumor Cell Implantation: A specific number of cells (e.g., 1 x 10^6) are injected orthotopically into the tibia of the mice to mimic the natural tumor environment.
-
Drug Formulation and Administration: this compound is formulated in a vehicle such as 5% dextrose. Once tumors are established, mice are treated with this compound or vehicle control, typically via intraperitoneal (i.p.) injection, at a specified dose and schedule (e.g., daily or twice weekly).
-
Monitoring and Endpoint Analysis: Tumor growth is monitored regularly using methods like caliper measurements or bioluminescence imaging if cells are luciferase-tagged. At the end of the study, primary tumors and metastatic sites (e.g., lungs) are harvested for histological and molecular analysis to assess tumor regression, metastasis, and target gene expression (e.g., c-Myc, ALDH1).[11]
PRI-724 in a Germ Cell Tumor Xenograft Model
This protocol is derived from in vivo studies of PRI-724 in cisplatin-resistant germ cell tumors.[7]
-
Cell Culture and Preparation: Cisplatin-resistant human germ cell tumor cell lines (e.g., NTERA-2 CisR) are cultured and prepared for injection.
-
Animal Model: Immunocompromised mice are utilized for tumor xenograft studies.
-
Tumor Cell Implantation: Cells are injected subcutaneously (s.c.) into the flanks of the mice.
-
Drug Formulation and Administration: PRI-724 is administered intraperitoneally (i.p.) at a specific dose (e.g., 30 mg/kg/day). Treatment groups may include vehicle control, PRI-724 alone, cisplatin alone, and a combination of PRI-724 and cisplatin.[7]
Visualizing Mechanisms and Workflows
To better understand the distinct mechanisms of this compound and PRI-724 and the experimental processes, the following diagrams are provided.
Conclusion
This compound and PRI-724 both demonstrate significant in vivo activity against cancers with dysregulated Wnt/β-catenin signaling, albeit through distinct molecular mechanisms. This compound targets the β-catenin/TBL1 interaction, leading to the degradation of nuclear β-catenin, and has shown strong efficacy in models of osteosarcoma and hepatocellular carcinoma. PRI-724, on the other hand, inhibits the β-catenin/CBP interaction, thereby blocking the transcription of pro-proliferative genes, with demonstrated in vivo effects in germ cell tumors and various models of fibrosis.
The absence of direct head-to-head comparative studies necessitates that researchers carefully consider the specific context of their disease model, including the key protein-protein interactions driving Wnt pathway activation, when selecting an inhibitor. The data presented in this guide, including the summarized quantitative findings, detailed experimental protocols, and visual diagrams, provides a foundation for making such informed decisions in the development of novel cancer therapeutics.
References
- 1. This compound and the β-Catenin/ALDH Axis in Chemotherapy-Resistant and Metastatic Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C28H36N4O6S2 | CID 46212391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. iteriontherapeutics.com [iteriontherapeutics.com]
- 4. Facebook [cancer.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. Iterion Therapeutics Announces Results from Preclinical Study of this compound in Beta-Catenin Mutant Hepatocellular Carcinoma to be Presented at the 34th EORTC-NCI-AACR Symposium 2022 [prnewswire.com]
- 7. Targeting of Deregulated Wnt/β-Catenin Signaling by PRI-724 and LGK974 Inhibitors in Germ Cell Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. PRI-724 | Wnt inhibitor | CAS 1422253-38-0 | Buy PRI-724 from Supplier InvivoChem [invivochem.com]
- 10. Anti-tumor Activity of the Small Molecule Inhibitor PRI-724 Against β-Catenin-activated Hepatocellular Carcinoma | Anticancer Research [ar.iiarjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Iterion Therapeutics Announces Results from Phase 1 Dose Escalation Study of this compound in Desmoid Tumors to be Presented at the 2022 ASCO Annual Meeting [prnewswire.com]
- 13. onclive.com [onclive.com]
- 14. researchgate.net [researchgate.net]
Validating Tegavivint's Anti-Tumor Efficacy in Colorectal Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the anti-tumor activity of Tegavivint, a novel Wnt/β-catenin pathway inhibitor, in a colorectal cancer (CRC) model. Given that aberrant Wnt/β-catenin signaling is a primary driver in the majority of colorectal cancers, targeting this pathway presents a key therapeutic strategy.[1][2] This document outlines the mechanism of action of this compound, compares its potential efficacy with a relevant alternative Wnt pathway inhibitor and standard-of-care chemotherapy, and provides detailed experimental protocols for preclinical validation.
Introduction to this compound
This compound is a first-in-class small molecule that disrupts the Wnt/β-catenin signaling pathway by inhibiting the interaction between β-catenin and Transducin Beta-like 1 (TBL1).[3][4] This interaction is crucial for the nuclear translocation of β-catenin and subsequent transcription of oncogenes. By preventing this, this compound promotes the degradation of nuclear β-catenin, thereby suppressing tumor growth.[3][5] Preclinical studies have demonstrated its anti-tumor effects in various cancers, including desmoid tumors, osteosarcoma, and hepatocellular carcinoma.[4][5] While clinical trials are underway for several solid tumors, including an allowance for colorectal carcinoma patients with Wnt pathway aberrations, comprehensive preclinical data in CRC models is not yet widely published.[6][7]
Mechanism of Action: The Wnt/β-Catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is integral to both embryonic development and adult tissue homeostasis. Its dysregulation is a hallmark of numerous cancers, particularly colorectal cancer, where mutations in genes like APC or CTNNB1 (β-catenin) are prevalent.[1] In the absence of a Wnt signal, a "destruction complex" phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. Upon Wnt ligand binding to its receptor, this destruction complex is inactivated, leading to the accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it binds to TCF/LEF transcription factors to drive the expression of target genes involved in proliferation, survival, and differentiation. This compound intervenes at a critical downstream step in the nucleus.
Caption: Wnt/β-catenin signaling pathway and the mechanism of this compound.
Comparative Analysis: this compound vs. Alternatives in Colorectal Cancer
To objectively evaluate the potential of this compound in a new CRC model, its performance should be benchmarked against both a mechanistically similar competitor and the current standard of care.
1. Mechanistic Competitor: NCB-0846
NCB-0846 is another small molecule inhibitor of the Wnt pathway that targets Traf2- and Nck-interacting kinase (TNIK), a downstream regulator of the TCF4/β-catenin transcription complex.[8] Preclinical studies have shown its ability to suppress the growth of patient-derived CRC xenografts and reduce cancer stem cell activities.[8]
2. Standard-of-Care Chemotherapy: FOLFOX
FOLFOX is a combination chemotherapy regimen consisting of folinic acid (leucovorin), 5-fluorouracil (5-FU), and oxaliplatin. It is a widely used first-line treatment for advanced colorectal cancer.
Table 1: Comparative Profile of Anti-Tumor Agents for Colorectal Cancer
| Feature | This compound (BC2059) | NCB-0846 | FOLFOX (5-FU + Oxaliplatin) |
| Target | β-catenin/TBL1 Interaction | TNIK Kinase Activity | DNA Synthesis & Repair |
| Mechanism | Inhibits nuclear β-catenin signaling | Inhibits TCF4/β-catenin complex activity | Induces DNA damage and apoptosis |
| Reported IC50 | 47.79 to 284.7 nM (Desmoid Tumor Cells)[5] | 21 nM (TNIK Kinase Inhibition)[8] | Drug-specific, varies by cell line |
| Administration | Intravenous[6] | Oral | Intravenous |
| Key Advantage | High specificity for a downstream target in the Wnt pathway | Targets cancer stem cells, oral bioavailability | Established clinical efficacy |
| Potential Limitation | Limited preclinical data in CRC, intravenous administration | Preclinical stage of development | High toxicity and side effects |
Experimental Plan for Validation in a Colorectal Cancer Model
The following experimental workflow is proposed to validate and compare the anti-tumor activity of this compound in a new CRC model.
References
- 1. Blocking the Wnt/β-catenin signaling pathway to treat colorectal cancer: Strategies to improve current therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. researchgate.net [researchgate.net]
- 4. Iterion Therapeutics Announces Results from Preclinical Study of this compound in Beta-Catenin Mutant Hepatocellular Carcinoma to be Presented at the 34th EORTC-NCI-AACR Symposium 2022 [prnewswire.com]
- 5. Preclinical efficacy of the Wnt/β-catenin pathway inhibitor BC2059 for the treatment of desmoid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Phase 1/2 Study of this compound (IND#156033, NSC#826393) in Children, Adolescents, and Young Adults with Recurrent or Refractory Solid Tumors, Including Lymphomas and Desmoid Tumors | Dana-Farber Cancer Institute [dana-farber.org]
- 7. Facebook [cancer.gov]
- 8. ncc.go.jp [ncc.go.jp]
A Comparative Safety Analysis of Tegavivint Versus Other Wnt Pathway Inhibitors
An objective guide for researchers and drug development professionals on the safety profiles of emerging Wnt pathway modulators, supported by available clinical trial data.
The Wnt signaling pathway, a critical regulator of cell proliferation, differentiation, and fate, has long been an attractive but challenging target in oncology. Dysregulation of this pathway is a hallmark of numerous cancers. While the therapeutic potential of Wnt inhibitors is significant, their development has been hampered by on-target toxicities, given the pathway's crucial role in adult tissue homeostasis. This guide provides a comparative analysis of the safety profile of Tegavivint, a novel TBL1 inhibitor, against other classes of Wnt inhibitors, with a focus on experimental data from clinical trials.
Mechanism of Action and the Rationale for Improved Safety
This compound represents a new approach to Wnt inhibition. Instead of targeting upstream components, it acts downstream by selectively disrupting the interaction between β-catenin and Transducin Beta-like Protein 1 (TBL1). This targeted action is hypothesized to offer a better safety profile by specifically inhibiting the oncogenic activity of nuclear β-catenin without affecting its other cellular functions, thus potentially avoiding the toxicities associated with broader Wnt pathway inhibition.
Below is a diagram illustrating the canonical Wnt signaling pathway and the points of intervention for various inhibitor classes.
Caption: Canonical Wnt Signaling Pathway and Inhibitor Targets.
Comparative Safety Data from Clinical Trials
The following table summarizes the reported treatment-related adverse events (TRAEs) for this compound and other classes of Wnt inhibitors based on available clinical trial data. Adverse events are graded according to the Common Terminology Criteria for Adverse Events (CTCAE).
| Inhibitor Class | Drug Example(s) | Common Adverse Events (Any Grade) | Key Grade ≥3 Adverse Events | Notable Safety Concerns |
| TBL1 Inhibitor | This compound | Fatigue (71%), headache (38%), nausea (33%), constipation (21%), decreased appetite (21%), dysgeusia (21%).[1] Grade 1/2 TRAEs also include myalgia.[2][3] | Hyperbilirubinemia, asthenia, syncope, hypophosphatemia, stomatitis, increased ALT, diarrhea, headache.[1][3] No Grade 4 or 5 TRAEs reported in several studies.[1][3] | Generally well-tolerated with mostly low-grade AEs.[1] Dose-limiting toxicities (DLTs) observed at higher doses. |
| Porcupine Inhibitors | LGK974 (WNT974) | Dysgeusia (50%).[4] | Infrequent. | On-target bone toxicity (bone loss) observed in preclinical and clinical studies.[5][6] |
| Frizzled (FZD) Antagonists | Vantictumab, Ipafricept | Fatigue, nausea, vomiting, diarrhea, constipation, abdominal pain, decreased appetite, dysgeusia, muscle spasms.[7][8][9][10][11] | Hypophosphatemia, weight decrease, AST elevation, rash, leucopenia.[8][9][10][11] | Bone fractures are a significant concern, leading to the termination of some trials.[11][12][13][14] |
| CBP/β-catenin Inhibitors | PRI-724 | Nausea, fatigue, diarrhea.[15][16][17] | Liver injury (at higher doses).[15] | Generally well-tolerated at lower doses, but potential for liver toxicity.[15][17] |
| DKK1 Inhibitors | DKN-01 | Fatigue, anemia, blood alkaline phosphatase elevation, AST elevation, hyponatremia.[18][19] | Neutropenia, thrombocytopenia, anemia (in combination therapy).[20] | Generally well-tolerated with no new safety signals reported in combination therapies.[18][19][21] |
Experimental Protocols
The safety data presented is derived from rigorously designed clinical trials. Below are generalized methodologies representative of these studies for assessing the safety and tolerability of novel inhibitors like this compound.
Phase I Clinical Trial Design for Safety Assessment
Objective: To determine the maximum tolerated dose (MTD), recommended Phase 2 dose (RP2D), and to characterize the safety profile and dose-limiting toxicities (DLTs) of the investigational drug.
Study Design:
-
Dose Escalation: A common design is the "3+3" dose-escalation schema.[2][3][22] This involves enrolling a cohort of 3 patients at a specific dose level.
-
If 0 of 3 patients experience a DLT within a predefined period (e.g., the first 28-day cycle), the next cohort is enrolled at a higher dose.
-
If 1 of 3 patients experiences a DLT, an additional 3 patients are enrolled at the same dose level. If ≤1 of these 6 patients experiences a DLT, dose escalation continues.
-
If ≥2 of the initial 3, or ≥2 of the 6 patients experience a DLT, that dose is considered to have exceeded the MTD, and the next lower dose level is typically declared the MTD.
-
-
Dose Expansion: Once the MTD or RP2D is determined, a larger cohort of patients is enrolled at this dose to further evaluate safety, pharmacokinetics, pharmacodynamics, and preliminary efficacy.[22]
Patient Population:
-
Patients typically have advanced, unresectable, or metastatic solid tumors that are refractory to standard therapies.[1][23]
-
Specific trials may enroll patients with tumors known to have mutations in the Wnt pathway (e.g., CTNNB1 or AXIN1 mutations for this compound in HCC).[24][25]
-
Inclusion criteria generally require adequate organ function (hematologic, renal, and hepatic) and a specified performance status (e.g., ECOG performance status of 0-1).
Safety Monitoring and Adverse Event Grading:
-
Data Collection: Safety is assessed through the continuous monitoring and recording of all adverse events (AEs), serious adverse events (SAEs), physical examinations, vital signs, and laboratory tests (hematology, clinical chemistry, urinalysis).
-
Grading: The severity of AEs is graded using the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).[26][27][28] This standardized system grades AEs on a scale from 1 to 5:
-
Special Monitoring: For Wnt inhibitors with known on-target effects, specific monitoring is often included. For example, due to concerns about bone toxicity with FZD antagonists and Porcupine inhibitors, protocols may include bone density scans (DEXA) and monitoring of bone turnover markers.[9][11][30][31]
The following diagram illustrates a typical workflow for a Phase I dose-escalation study.
Caption: Generalized Phase I Dose-Escalation Clinical Trial Workflow.
Conclusion
Based on current clinical trial data, this compound appears to have a manageable safety profile characterized primarily by low-grade, reversible adverse events.[1] Its mechanism of targeting the downstream TBL1/β-catenin interaction may contribute to a more favorable safety profile compared to upstream Wnt inhibitors, particularly Frizzled antagonists, which have been associated with significant on-target bone toxicity.[12][13][14] While Porcupine inhibitors also show promise, they too carry a risk of bone-related side effects.[5][6] this compound's profile, with no reported Grade 4 or 5 treatment-related adverse events in several studies, suggests it may possess a wider therapeutic window. However, direct head-to-head comparative trials are necessary to definitively establish its superiority. Continued evaluation in ongoing and future clinical trials will be crucial to fully elucidate the long-term safety and efficacy of this compound and its place in the landscape of Wnt-targeted cancer therapies.
References
- 1. ascopubs.org [ascopubs.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Phase 1 study of single-agent WNT974, a first-in-class Porcupine inhibitor, in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Porcupine inhibitors impair trabecular and cortical bone mass and strength in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ascopubs.org [ascopubs.org]
- 10. Ipafricept - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 11. Phase Ib Study of Wnt Inhibitor Ipafricept with Gemcitabine and nab-paclitaxel in Patients with Previously Untreated Stage IV Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 13. OncoMed’s Wnt-targeted experimental cancer drugs and bone-related adverse events | Cancer Biology [blogs.shu.edu]
- 14. Phase Ib clinical trial of the anti-frizzled antibody vantictumab (OMP-18R5) plus paclitaxel in patients with locally advanced or metastatic HER2-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Safety, Tolerability, and Preliminary Efficacy of the Anti-Fibrotic Small Molecule PRI-724, a CBP/β-Catenin Inhibitor, in Patients with Hepatitis C Virus-related Cirrhosis: A Single-Center, Open-Label, Dose Escalation Phase 1 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Safety, tolerability, and anti-fibrotic efficacy of the CBP/β-catenin inhibitor PRI-724 in patients with hepatitis C and B virus-induced liver cirrhosis: An investigator-initiated, open-label, non-randomised, multicentre, phase 1/2a study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Safety, Efficacy, and Biomarker Results from a Phase Ib Study of the Anti-DKK1 Antibody DKN-01 in Combination with Pembrolizumab in Advanced Esophagogastric Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Safety, Efficacy, and Biomarker Results from a Phase Ib Study of the Anti-DKK1 Antibody DKN-01 in Combination with Pembrolizumab in Advanced Esophagogastric Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Drug Discovery of DKK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ClinicalTrials.gov [clinicaltrials.gov]
- 23. ClinicalTrials.gov [clinicaltrials.gov]
- 24. ascopubs.org [ascopubs.org]
- 25. ascopubs.org [ascopubs.org]
- 26. dctd.cancer.gov [dctd.cancer.gov]
- 27. taylorandfrancis.com [taylorandfrancis.com]
- 28. Common Terminology Criteria for Adverse Events - Wikipedia [en.wikipedia.org]
- 29. dermnetnz.org [dermnetnz.org]
- 30. researchgate.net [researchgate.net]
- 31. Facebook [cancer.gov]
Assessing the Specificity of Tegavivint's Inhibitory Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, and its aberrant activation is a known driver of various cancers. Consequently, the development of specific and potent inhibitors of this pathway is a key focus in oncology research. Tegavivint is a novel small molecule inhibitor that targets a downstream component of the Wnt/β-catenin pathway, offering a potentially more specific mechanism of action compared to other inhibitors. This guide provides an objective comparison of this compound's performance with alternative Wnt pathway inhibitors, supported by available experimental data.
Mechanism of Action: A Downstream Approach
This compound is a first-in-class small molecule inhibitor that targets Transducin Beta-like Protein One (TBL1)[1][2][3][4][5]. TBL1 is a crucial cofactor that facilitates the interaction between nuclear β-catenin and TCF/LEF transcription factors, a critical step for oncogenic gene expression. By binding to TBL1, this compound disrupts this interaction, leading to the degradation of nuclear β-catenin and the subsequent downregulation of Wnt target genes[1][5][6]. This downstream point of intervention is hypothesized to provide greater specificity and avoid the toxicities associated with inhibitors that target more upstream components of the Wnt pathway[1][4][7].
In contrast, other classes of Wnt inhibitors target different nodes of the pathway:
-
Tankyrase Inhibitors (e.g., XAV-939): These molecules inhibit the tankyrase enzymes (TNKS1 and TNKS2), which are responsible for the degradation of Axin, a key component of the β-catenin destruction complex. By inhibiting tankyrases, these compounds stabilize Axin, promoting the degradation of β-catenin.[8][9]
-
Porcupine Inhibitors (e.g., IWP-2): These inhibitors target Porcupine (PORCN), a membrane-bound O-acyltransferase essential for the palmitoylation and secretion of Wnt ligands. By blocking Wnt ligand secretion, these inhibitors prevent the activation of the Wnt signaling cascade at its origin.[9][10]
References
- 1. Iterion Therapeutics Announces Results from Phase 1 Dose Escalation Study of this compound in Desmoid Tumors to be Presented at the 2022 ASCO Annual Meeting [prnewswire.com]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound and the β-Catenin/ALDH Axis in Chemotherapy-Resistant and Metastatic Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. targetedonc.com [targetedonc.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Cross-validation of Tegavivint's efficacy in different cancer types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of Tegavivint's efficacy in various cancer types, offering a comparative analysis against alternative treatments. The information is supported by available experimental data from preclinical studies and clinical trials.
Executive Summary
This compound is a first-in-class small molecule inhibitor of the Wnt/β-catenin signaling pathway, a critical pathway in the development and progression of numerous cancers. It functions by selectively binding to Transducin Beta-like Protein 1 (TBL1), thereby disrupting the interaction between TBL1 and β-catenin.[1][2] This disruption leads to the degradation of nuclear β-catenin and subsequent downregulation of Wnt target genes that promote oncogenesis.[1][3] Preclinical and clinical studies have demonstrated this compound's potential as a therapeutic agent in a range of solid tumors, including desmoid tumors, hepatocellular carcinoma, and osteosarcoma. This guide summarizes the current evidence on its efficacy and provides a comparative perspective.
Mechanism of Action: Wnt/β-catenin Signaling Pathway Inhibition
This compound's novel mechanism of action targets a downstream component of the Wnt/β-catenin pathway, offering a potentially more targeted and less toxic approach compared to upstream inhibitors.[4] The following diagram illustrates the signaling cascade and this compound's point of intervention.
Efficacy of this compound in Specific Cancer Types
Desmoid Tumors
Desmoid tumors are characterized by the accumulation of nuclear β-catenin. This compound has shown promising clinical activity in patients with progressive, unresectable desmoid tumors.
| Parameter | This compound (NCT03459469)[5] | Alternative Therapies |
| Objective Response Rate (ORR) | 25% at the Recommended Phase 2 Dose (RP2D) | Sorafenib: 33%[6] |
| Imatinib: 10-15%[6] | ||
| Chemotherapy (Anthracycline-based): ~50%[6] | ||
| Progression-Free Survival (PFS) | 9-month PFS rate of 79% at RP2D | Sorafenib: 2-year PFS of 81%[6] |
| Pazopanib: 2-year PFS of 67.2%[7] | ||
| Active Surveillance: 5-year PFS of 50%[6] | ||
| Disease Control Rate (DCR) | Not explicitly reported, but clinical benefit rate was 82%[8] | Imatinib: 40-70% at 6 months[6] |
| Sorafenib: 70% disease stabilization[6] |
Hepatocellular Carcinoma (HCC)
This compound has demonstrated preliminary antitumor activity in advanced HCC, particularly in patients with β-catenin activating mutations.[9]
| Parameter | This compound (NCT05797805)[9] | Alternative Therapies (First-Line) |
| Overall Objective Response Rate (ORR) | 11% (evaluable patients) | Atezolizumab + Bevacizumab: 27.3%[10] |
| Pembrolizumab + Lenvatinib: 36%[10] | ||
| Sorafenib: <19%[10] | ||
| ORR in β-catenin mutant patients | 25% | Data not readily available for specific therapies in this subgroup. |
| Disease Control Rate (DCR) | 63% (overall population) | Not a primary endpoint in many comparative trials. |
| DCR in β-catenin mutant patients | 88% | Data not readily available. |
Osteosarcoma
Preclinical studies have indicated that this compound has potent anti-tumor activity against osteosarcoma, including chemotherapy-resistant and metastatic models.[11] Clinical data in pediatric and young adult patients is emerging from the NCT04851119 trial.[12]
| Parameter | This compound (Preclinical/Early Clinical) | Standard of Care (Metastatic Disease) |
| Efficacy | Suppressed tumor growth and metastasis in preclinical models.[11] Early clinical trial is ongoing.[12] | 5-year survival rates for metastatic osteosarcoma range from 5-30%.[13] |
| Mechanism | Targets the β-catenin/ALDH axis in chemo-resistant and metastatic cells.[11] | Multi-agent chemotherapy (doxorubicin, cisplatin, methotrexate).[14] |
Experimental Protocols
Detailed protocols from the ongoing clinical trials are not yet fully published. However, the general methodologies can be summarized from clinical trial registrations and preclinical publications.
Clinical Trial Design: this compound in Desmoid Tumors (NCT03459469)
A Phase 1, open-label, dose-escalation and expansion study was conducted to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D), as well as to assess safety and preliminary efficacy.[5]
References
- 1. Facebook [cancer.gov]
- 2. This compound | C28H36N4O6S2 | CID 46212391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. iteriontherapeutics.com [iteriontherapeutics.com]
- 4. targetedonc.com [targetedonc.com]
- 5. ascopubs.org [ascopubs.org]
- 6. Recent Advances in Desmoid Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Desmoid Tumors: Current Perspective and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. onclive.com [onclive.com]
- 10. Immune‐Checkpoint Inhibitors for Advanced Hepatocellular Carcinoma: A Synopsis of Response Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound and the β-Catenin/ALDH Axis in Chemotherapy-Resistant and Metastatic Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PEPN2011: this compound Treatment for Solid Tumors, Lymphomas, and Desmoid Tumors | St. Jude Care & Treatment [stjude.org]
- 13. Survival Rates for Osteosarcoma | American Cancer Society [cancer.org]
- 14. Recent and Ongoing Research into Metastatic Osteosarcoma Treatments [mdpi.com]
Safety Operating Guide
Navigating the Safe Disposal of Tegavivint: A Procedural Guide
For Immediate Implementation by Laboratory Personnel
Core Principles of Tegavivint Disposal
Given its mechanism of action, which involves the disruption of cellular signaling pathways, all this compound waste is to be treated as cytotoxic. The primary disposal method for such materials is high-temperature incineration through a certified hazardous waste disposal service. Under no circumstances should this compound or its solutions be disposed of down the drain.
Step-by-Step Disposal Protocol
1. Segregation of Waste:
At the point of generation, immediately segregate all this compound-contaminated waste from other laboratory trash. This includes:
-
Solid Waste: Unused or expired pure this compound powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, plasticware (pipette tips, tubes), and any absorbent materials used for spill cleanup.
-
Liquid Waste: Solutions containing this compound, including stock solutions (commonly prepared in Dimethyl Sulfoxide - DMSO), and experimental media.
-
Sharps Waste: Needles, syringes, and any other sharp implements that have come into contact with this compound.
2. Waste Containment:
Proper containment is critical to prevent exposure and environmental contamination.
-
Solid and Liquid Cytotoxic Waste:
-
Utilize designated, leak-proof, and clearly labeled hazardous waste containers. It is best practice to use containers with purple lids, which are widely recognized for cytotoxic and cytostatic waste.[1][2]
-
For liquid waste, use a dedicated, sealed container specifically for organic solvent waste, as this compound is often dissolved in DMSO.[3] This container should also be labeled as "Cytotoxic Waste."
-
-
Sharps Waste:
-
Immediately place all contaminated sharps into a puncture-resistant sharps container designated for cytotoxic waste, also typically marked with a purple lid.[1]
-
3. Labeling and Storage:
-
Clearly label all waste containers with "Cytotoxic Waste," the name of the chemical (this compound), the solvent used (e.g., DMSO), and the date.
-
Store sealed waste containers in a designated, secure area away from general laboratory traffic until they are collected by a certified hazardous waste disposal service.
4. Final Disposal:
-
Arrange for the collection and disposal of all this compound waste through your institution's Environmental Health and Safety (EHS) office or a contracted certified hazardous waste disposal company.
-
Ensure that the disposal vendor will use high-temperature incineration, the recommended method for destroying cytotoxic compounds.[4][5]
Experimental Workflow for this compound Handling and Disposal
The following diagram illustrates the procedural flow for handling and disposing of this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound waste.
This compound's Mechanism of Action: A Signaling Pathway Overview
This compound functions as a small molecule inhibitor of the Wnt/β-catenin signaling pathway. It acts by disrupting the interaction between β-catenin and the scaffold protein transducin β-like 1 (TBL1). This disruption leads to the degradation of β-catenin, thereby preventing the transcription of target genes that promote cell proliferation.
Caption: this compound inhibits the Wnt/β-catenin pathway by disrupting the β-catenin/TBL1 interaction.
By adhering to these procedures, laboratories can mitigate the risks associated with this compound and ensure compliance with safety regulations, fostering a secure research environment.
References
Essential Safety and Operational Guide for Handling Tegavivint
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of investigational compounds like Tegavivint is paramount. This guide provides immediate, essential safety and logistical information, including personal protective equipment (PPE) protocols, operational handling procedures, and disposal plans to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Protection Type | Required Equipment | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or airborne particles of the compound. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with the compound. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is recommended for handling the solid compound or preparing solutions. | Minimizes inhalation of dust or aerosols. |
Operational Handling and Storage
Proper handling and storage are critical for maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Preparation: Handle the solid form of this compound in a designated area, preferably within a chemical fume hood to avoid inhalation of any dust particles.
-
Solution Preparation: When preparing solutions, such as dissolving in DMSO, work in a well-ventilated area and wear all recommended PPE.
-
Avoidance of Contamination: Use dedicated laboratory equipment (spatulas, glassware, etc.) when handling this compound to prevent cross-contamination.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Storage:
-
Solid Form: Store this compound powder at -20°C for long-term stability.
-
In Solvent: If dissolved in a solvent such as DMSO, store at -80°C to maintain stability.
-
Container: Keep the container tightly sealed to prevent degradation from moisture and air.
Spill and Disposal Plan
A clear and concise plan for managing spills and disposing of waste is essential for laboratory safety and environmental compliance.
Spill Response:
-
Evacuate: Clear the immediate area of the spill to prevent further exposure.
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.
-
Contain: For a solid spill, carefully cover it with a damp paper towel to avoid raising dust. For a liquid spill, absorb it with an inert material (e.g., vermiculite, sand, or earth).
-
Clean: Wearing appropriate PPE, carefully clean the spill area. Use a suitable solvent to decontaminate the surface.
-
Dispose: Collect all contaminated materials in a sealed container for proper disposal.
Waste Disposal:
-
Chemical Waste: Dispose of all waste containing this compound, including unused compound, contaminated materials, and solutions, as hazardous chemical waste.
-
Regulations: Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in regular trash.
Experimental Workflow for Handling this compound
The following diagram illustrates a standard workflow for safely handling this compound in a laboratory setting.
This compound Spill Response Protocol
This diagram outlines the procedural steps to be taken in the event of a this compound spill.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
